Potential therapeutic applications of 1-(4-Ethoxyphenyl)piperazine
A Versatile Pharmacophore in CNS Modulation and Antifungal Synthesis Part 1: Executive Summary & Chemical Profile 1-(4-Ethoxyphenyl)piperazine (4-EPP) is a privileged heterocyclic scaffold widely utilized in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Pharmacophore in CNS Modulation and Antifungal Synthesis
Part 1: Executive Summary & Chemical Profile
1-(4-Ethoxyphenyl)piperazine (4-EPP) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it consists of a piperazine ring N-substituted with a para-ethoxyphenyl group. Unlike its ortho-substituted isomer (1-(2-ethoxyphenyl)piperazine), which is a well-established
-adrenergic antagonist pharmacophore (e.g., in Tamsulosin, Naftopidil), the para-isomer (4-EPP) is primarily valued for its role as a key intermediate in the synthesis of triazole antifungal agents (e.g., Posaconazole analogues) and as a ligand for serotonin (5-HT) and dopamine (D2/D3) receptors in neuropsychiatric drug discovery.
Physicochemical Properties
Property
Data
CAS Number
46415-29-6
IUPAC Name
1-(4-Ethoxyphenyl)piperazine
Molecular Formula
CHNO
Molecular Weight
206.29 g/mol
Appearance
White to off-white crystalline solid
Melting Point
356.7°C (Boiling Point at 760 mmHg); MP typically ~100-105°C (salt dependent)
Solubility
Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1][2][3]
pKa
~9.8 (Piperazine secondary amine)
Part 2: Therapeutic Applications & Mechanism of Action
4-EPP serves as the "left-hand" side chain for several broad-spectrum triazole antifungals. It is reacted with p-chloronitrobenzene to form the N,N'-diarylpiperazine core found in Itraconazole and Posaconazole analogues.
Mechanism: The 4-EPP moiety extends into the hydrophobic channel of the fungal CYP51 (Lanosterol 14
-demethylase) enzyme. The ethoxy group provides lipophilic contacts that stabilize the inhibitor within the active site, preventing the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
CNS Receptor Modulation (Serotonin & Dopamine)
Phenylpiperazines are "privileged structures" for G-Protein Coupled Receptors (GPCRs).
5-HT
Receptor Partial Agonism: 4-EPP derivatives often exhibit high affinity for 5-HT receptors. The protonated nitrogen of the piperazine forms a salt bridge with the conserved Aspartate (Asp116) residue in transmembrane helix 3 (TM3).
Selectivity Tuning: While ortho-substitution favors
-adrenergic binding, para-substitution (as in 4-EPP) shifts selectivity towards Dopamine D2/D3 and Serotonin 5-HT receptors, making it a valuable scaffold for antipsychotic and anxiolytic drug design.
Mechanistic Pathway Visualization
The following diagram illustrates the signal transduction pathway modulated by 4-EPP derivatives acting on the 5-HT
receptor (Gi/o coupled).
Figure 1: Signal transduction pathway for 4-EPP derivatives acting as 5-HT1A agonists, leading to neuronal hyperpolarization.
Part 3: Synthesis & Manufacturing Controls
To ensure high purity for pharmaceutical applications, the synthesis of 4-EPP must avoid the formation of the toxic bis-alkylation byproduct. The Diethanolamine Cyclization Route is preferred over the Nitrogen Mustard route due to safety and "green chemistry" considerations.
Synthetic Route Visualization
Figure 2: Industrial synthesis flow via the Diethanolamine cyclization method.
Detailed Protocol: Diethanolamine Cyclization
Objective: Synthesis of 4-EPP from p-phenetidine.
Reagent Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge 0.5 mol Diethanolamine and 0.5 mol p-Phenetidine .
Cyclization: Heat the mixture to reflux (~140–160°C). Distill off the water/HBr azeotrope continuously to drive the equilibrium toward the morpholine-like intermediate and final piperazine ring closure. Maintain reflux for 12–16 hours.
Workup:
Cool the reaction mass to 60°C.
Basify to pH 12 using 50% NaOH solution .
Extract the oily product layer with Toluene or Dichloromethane (DCM) (3 x 100 mL).
Purification:
Wash the organic layer with brine. Dry over anhydrous Na
Crystallization: Dissolve the crude oil in ethanol and add concentrated HCl to precipitate the 4-EPP Dihydrochloride salt . Filter and wash with cold ethanol to remove the mono-aryl impurities.
Part 4: Preclinical Evaluation Protocols
In Vitro 5-HT
Binding Assay
Purpose: To determine the affinity (
) of 4-EPP derivatives for the serotonin 1A receptor.
Receptor Source: CHO cells stably expressing human 5-HT
receptors.
Radioligand: [
H]-8-OH-DPAT (0.5 nM).
Non-specific Binding: Defined by 10
M Serotonin (5-HT).
Protocol:
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.
Incubation: In a 96-well plate, add:
50
L Membrane suspension (20 g protein).
50
L Test Compound (4-EPP derivative, concentration range 10 to 10 M).
50
L Radioligand.
Equilibrium: Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and derive using the Cheng-Prusoff equation.
Antifungal Susceptibility Testing (CLSI M38-A2)
Purpose: To validate the bioactivity of 4-EPP-derived triazoles.
Prepare stock solutions of the 4-EPP derivative in DMSO.
Dilute in RPMI 1640 medium (buffered with MOPS) to final concentrations of 0.03–16
g/mL.
Inoculate 96-well plates with
CFU/mL of fungal suspension.
Incubate at 35°C for 48 hours.
Endpoint: Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration causing 50% inhibition of growth compared to control (visual or spectrophotometric at 530 nm).
Part 5: Safety & Toxicology Profile
Warning: 4-EPP is a corrosive base and a skin sensitizer.
Hazard Class
GHS Code
Description
Skin Corrosion
H314
Causes severe skin burns and eye damage.
Acute Toxicity
H302
Harmful if swallowed.
Sensitization
H317
May cause an allergic skin reaction.
Handling Protocol:
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.
Ventilation: All synthesis steps involving HBr or heating must be performed in a certified chemical fume hood.
Spill Control: Neutralize spills with dilute acetic acid or sodium bicarbonate before absorbing with inert material.
References
Synthesis of Antifungal Intermediates: Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009).[2][3] Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-30.[2][3] Link
Piperazine Pharmacology: Acetyl-4-(4-hydroxyphenyl)piperazine as an anti-fungal drug by spectroscopic, quantum chemical computations. ResearchGate. Link
5-HT1A Receptor Ligands: Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Journal of Medicinal Chemistry. Link
Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine hydrochloride SDS. Cayman Chemical.[7] Link (Note: Analogous safety profile for Ethoxy variant).
Sildenafil Analogues: 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine.[8][9][10] PubChem. Link
1-(4-Ethoxyphenyl)piperazine and its role as a pharmaceutical building block
The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 1-(4-Ethoxyphenyl)piperazine. Technical Monograph & Application Guide [1] Executive Summary 1-(4-Ethoxyphenyl)piperazin...
1-(4-Ethoxyphenyl)piperazine (CAS: 46415-29-6 ) is a specialized N-aryl piperazine derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4] Belonging to the class of "privileged structures," this moiety is integral to the design of ligands for G-protein coupled receptors (GPCRs)—specifically serotonergic (5-HT) and adrenergic (
) receptors—and antifungal triazoles.
Unlike its more common analogue, 1-(2-methoxyphenyl)piperazine (a precursor to Urapidil), the 4-ethoxy variant offers distinct lipophilic and steric properties. These characteristics are exploited to modulate blood-brain barrier (BBB) permeability and receptor subtype selectivity in CNS drug discovery. This guide provides a rigorous analysis of its synthesis, pharmacological mechanisms, and handling protocols.[5]
Chemical Profile & Properties[1][2][6][7][8][9][10][11]
Property
Specification
IUPAC Name
1-(4-Ethoxyphenyl)piperazine
CAS Number
46415-29-6
Molecular Formula
Molecular Weight
206.29 g/mol
Appearance
White to off-white crystalline solid (often supplied as HCl salt)
Solubility
Soluble in DMSO, Methanol, Chloroform; HCl salt soluble in water
pKa
~8.9 (Piperazine secondary amine)
LogP
~1.89 (Predicted)
Structural Significance
The molecule consists of a piperazine ring coupled to a phenyl group substituted with an ethoxy moiety at the para position.[5]
Piperazine Ring: Provides a basic center (secondary amine) protonated at physiological pH, essential for ionic bonding with aspartate residues in GPCR binding pockets.[5]
4-Ethoxy Group: Acts as a hydrogen bond acceptor and increases lipophilicity compared to methoxy analogues, enhancing hydrophobic interactions within the receptor active site.[1]
Synthetic Methodology
The industrial and laboratory synthesis of 1-(4-Ethoxyphenyl)piperazine typically utilizes a cyclization strategy involving 4-phenetidine (4-ethoxyaniline) and bis(2-chloroethyl)amine .[1] This route is preferred for its scalability and cost-effectiveness compared to palladium-catalyzed Buchwald-Hartwig aminations.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Cyclization pathway for the synthesis of 1-(4-Ethoxyphenyl)piperazine.
Detailed Experimental Protocol
Objective: Synthesis of 1-(4-Ethoxyphenyl)piperazine dihydrochloride.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Mixing: Charge the flask with 4-ethoxyaniline, bis(2-chloroethyl)amine hydrochloride, and the solvent (n-Butanol).
Reflux: Heat the mixture to reflux (
C for n-Butanol) with vigorous stirring. Maintain reflux for 24 hours.
Mechanism:[1][5][6] The aniline nitrogen performs a nucleophilic attack on the chloro-alkyl carbons, displacing chloride ions and closing the piperazine ring.
Workup:
Cool the reaction mixture to room temperature.
Add pulverized anhydrous
and reflux for an additional 2 hours to neutralize the generated HCl and ensure complete cyclization.
Filter the hot mixture to remove inorganic salts (
).
Isolation:
Concentrate the filtrate under reduced pressure to remove the solvent.[5]
Dissolve the residue in dilute HCl and wash with ether (to remove unreacted aniline).
Basify the aqueous layer with NaOH (pH > 10) to precipitate the free base.[5]
Salt Formation: Dissolve the free base in ethanol and add concentrated HCl dropwise to precipitate the dihydrochloride salt.[5] Recrystallize from Ethanol/Ether.[5]
The phenylpiperazine moiety is a "master key" for aminergic GPCRs.[5] The 4-ethoxy substitution pattern is specifically used to tune selectivity between 5-HT1A (serotonin) and
Mechanism: The protonated nitrogen of the piperazine forms a salt bridge with the conserved Aspartate residue (Asp3.[5]32) in transmembrane helix 3 of the receptor. The ethoxyphenyl group occupies a hydrophobic pocket formed by aromatic residues (e.g., Phenylalanine, Tryptophan).[5]
Application: Researchers substitute the methoxy group (found in drugs like Urapidil) with ethoxy to increase the steric bulk, often reducing affinity for
receptors while maintaining or enhancing 5-HT affinity, useful in designing anxiolytics with fewer cardiovascular side effects.[5]
B. Antifungal Research (Azole Linkers)
While commercial antifungals like Itraconazole and Posaconazole typically utilize a 4-phenylpiperazine core linked to a triazole, the 4-ethoxyphenyl variant is investigated in "Next-Generation" azole antifungals.[1][2]
Role: It serves as the "tail" of the molecule, extending into the access channel of the fungal CYP51 enzyme (Lanosterol 14
-demethylase).
Effect: The ethoxy group interacts with the hydrophobic residues near the entrance of the channel, potentially altering the residence time of the drug on the target enzyme.[5]
C. Distinction from Sildenafil (Viagra)
It is crucial to correct a common misconception. Sildenafil contains an ethoxyphenyl group and a piperazine ring, but they are not directly connected as 1-(4-ethoxyphenyl)piperazine.[1]
Building Block Role: 1-(4-Ethoxyphenyl)piperazine is used to synthesize bio-isosteres of Sildenafil where the sulfonamide linkage is replaced or modified to evade patent restrictions or improve metabolic stability.[1]
Pharmacophore Interaction Map
The following diagram illustrates how the 1-(4-Ethoxyphenyl)piperazine scaffold interacts within a theoretical GPCR binding pocket (e.g., 5-HT1A).
Figure 2: Pharmacophore mapping of 1-(4-Ethoxyphenyl)piperazine within a GPCR binding site.[1]
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base is sensitive to oxidation; the HCl salt is stable.
References
Chabner, B. A., et al. (2011).[5] Goodman & Gilman's The Pharmacological Basis of Therapeutics.[5] McGraw-Hill.[1] (Context: Structure-Activity Relationships of Phenylpiperazines in CNS drugs).
Lopez-Rodriguez, M. L., et al. (1997).[5] "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 1-(4-Ethoxyphenyl)piperazine Derivatives." Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 9076, 4-Ethoxyaniline (Precursor)." PubChem. [5]
Marona, H., et al. (2011).[5] "Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives." Pharmazie.[1][7]
Sheehan, D. J., et al. (1999).[5] "Current and Emerging Azole Antifungal Agents." Clinical Microbiology Reviews. (Context: Structural analysis of piperazine-linked antifungals).
A Senior Application Scientist's Guide to 1-(4-Ethoxyphenyl)piperazine: Proactive Safety and Handling Protocols
Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1-(4-Ethoxyphenyl)piperazine (CAS No...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1-(4-Ethoxyphenyl)piperazine (CAS No. 46415-29-6). As a key building block in pharmaceutical synthesis, understanding its physicochemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere compliance, offering a framework of proactive safety rooted in the chemical's structural characteristics and the known hazard profiles of its close analogues.
While a comprehensive, peer-reviewed toxicological profile for 1-(4-Ethoxyphenyl)piperazine is not extensively published, a robust safety protocol can be constructed by analyzing data for the compound itself alongside that of structurally similar N-arylpiperazines.[2][3] This approach, which leverages data from analogues like 1-(4-Methoxyphenyl)piperazine and 1-(4-Hydroxyphenyl)piperazine, allows us to anticipate hazards and implement stringent, validated safety measures.[2][4]
Chemical & Physical Identity
1-(4-Ethoxyphenyl)piperazine is a solid, typically appearing as a white or off-white powder, widely utilized as an intermediate in medicinal chemistry.[1] Its core structure, featuring the piperazine ring, is a common scaffold in drug development.[1] Understanding its basic properties is the first step in a thorough risk assessment.
Based on available data, 1-(4-Ethoxyphenyl)piperazine is classified as an irritant.[5] However, due to the known corrosive and toxic properties of many piperazine derivatives, a conservative approach to handling is strongly advised.[4][7][8] The GHS classification provides a universally understood language for communicating these hazards.
GHS Classification
Hazard Statement
Signal Word
Pictogram
Skin Corrosion/Irritation
H315: Causes skin irritation.
Warning
Serious Eye Damage/Irritation
H319: Causes serious eye irritation.
Warning
Specific Target Organ Toxicity (Single Exposure)
H335: May cause respiratory irritation.
Warning
Causality Note: The hazards associated with N-arylpiperazines are often linked to the basicity of the piperazine nitrogen and the overall reactivity of the molecule. Skin and eye irritation or corrosion can occur upon direct contact.[3][4] Inhalation of the dust can irritate the mucous membranes and upper respiratory tract, a common hazard for powdered amine compounds.[2][3]
Proactive Handling and Storage Protocols
A self-validating safety system relies on engineering controls and standard operating procedures designed to minimize exposure by default.
Engineering Controls: The First Line of Defense
The primary directive is to prevent the generation and inhalation of dust and to avoid all direct physical contact.
Ventilation: All weighing and transfer operations must be conducted in a certified chemical fume hood or a powder containment hood.[4][9] This is non-negotiable. The causality is clear: local exhaust ventilation captures dust at the source, preventing it from entering the breathing zone of the researcher and the general laboratory environment.
Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[2] This is a critical redundancy; in the event of a primary containment failure, these tools are essential for immediate decontamination.
Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating workflow. Each step logically follows from a risk-assessment perspective.
Preparation:
Designate a specific area within the fume hood for handling the compound.
Ensure all necessary equipment (spatulas, weigh boats, glassware, waste container) is inside the hood before introducing the compound.
Don all required Personal Protective Equipment (PPE) as detailed in Section 4.
Aliquotting and Transfer:
Slowly open the container inside the fume hood to avoid creating airborne dust.
Use a dedicated spatula to carefully transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel. Avoid any rapid movements that could generate dust.
Minimize the time the stock bottle is open. Tightly reseal the container immediately after use.[4]
Post-Handling:
Carefully wipe down the spatula and the work surface inside the hood with a solvent-dampened cloth (e.g., isopropanol or ethanol) to decontaminate them.
Dispose of all contaminated disposables (weigh boats, gloves, wipes) in a clearly labeled, sealed hazardous waste container.[2]
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[7]
Storage Requirements
Proper storage is critical for maintaining chemical stability and preventing accidental exposure.
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][9]
Environment: Protect from moisture and light.[8] Many amine-containing compounds can be hygroscopic or light-sensitive.
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[2][4] Reaction with these materials can be exothermic and may produce hazardous products.
Exposure Controls & Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the highest potential hazard inferred from analogue data, which includes corrosive potential.
Eye/Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.[2]
Skin Protection:
Gloves: Wear chemical-resistant gloves, such as nitrile rubber, inspected for integrity before each use.[9]
Lab Coat: A buttoned, long-sleeved lab coat is mandatory. For larger quantities, a chemically resistant apron or coveralls should be considered.
Respiratory Protection: If work cannot be conducted within a fume hood or if exposure monitoring indicates a risk, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[2] Follow OSHA respirator regulations found in 29 CFR 1910.134.
First Aid and Emergency Response
Immediate and correct first aid is critical. All personnel must be familiar with these procedures before beginning work.
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][9]
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][4] The extended flushing time is crucial for corrosive materials.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] Inducing vomiting can cause further damage to the esophagus with corrosive chemicals.[4]
Emergency Response Workflow for Accidental Exposure
Caption: Workflow for responding to accidental exposure.
Spill & Waste Disposal Protocol
A prepared response to a spill is a hallmark of a safe laboratory.
Step-by-Step Spill Cleanup Protocol (Small Scale)
This protocol applies to small spills (<5g) that can be managed by trained lab personnel without risk of significant exposure.
Evacuate & Alert: Immediately alert others in the area. Restrict access to the spill zone.
Ventilate: Ensure the fume hood is operating.
PPE: Don appropriate PPE, including respiratory protection if necessary.
Contain & Clean:
Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
Carefully sweep the material into a designated, labeled hazardous waste container. Use non-sparking tools.[9]
Avoid creating dust during this process. A wet cleanup method (gently misting the absorbent with a suitable solvent) may be appropriate but should be evaluated for reactivity first.
Decontaminate:
Clean the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by ethanol), working from the outside in.
Place all cleaning materials and contaminated PPE into the hazardous waste container.
Report: Document the incident according to your institution's EHS policy.
Waste Disposal
All waste containing 1-(4-Ethoxyphenyl)piperazine must be treated as hazardous chemical waste.
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and puncture-proof container.
Dispose of the waste through your institution's certified environmental health and safety program. Do not dispose of it in standard trash or down the drain.[9]
References
Carl Roth. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
Technical Guide: Physicochemical Profiling & Handling of 1-(4-Ethoxyphenyl)piperazine
[1] Executive Summary 1-(4-Ethoxyphenyl)piperazine (EPHP) is a "privileged scaffold" in medicinal chemistry, belonging to the arylpiperazine class. This structural motif is ubiquitous in ligands targeting G-Protein Coupl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-(4-Ethoxyphenyl)piperazine (EPHP) is a "privileged scaffold" in medicinal chemistry, belonging to the arylpiperazine class. This structural motif is ubiquitous in ligands targeting G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) receptors, as well as in the synthesis of alpha-adrenergic blockers.
For drug development professionals, EPHP presents a specific set of physicochemical challenges. It exists at the boundary between a viscous oil and a low-melting solid in its free base form, while its hydrochloride salt is a stable, high-melting crystalline solid. This guide provides an authoritative framework for the characterization, handling, and solubility profiling of EPHP, emphasizing the critical transition between its lipophilic free base and hydrophilic salt forms.
Chemical Identity & Structure-Property Relationships[2]
Understanding the duality of EPHP is essential for effective isolation and formulation. The molecule consists of a basic secondary amine (piperazine ring) and a lipophilic ethoxyphenyl tail.
Critical Handling Note: The free base has a melting point near physiological temperature. In warm laboratory environments (>25°C), it may appear as a semi-solid or oil. Purity significantly impacts this phase transition; impurities often depress the melting point, keeping it in a liquid state.
Experimental Protocols
Protocol A: High-Precision Melting Point Determination
Objective: To accurately determine the purity of the solid phase, distinguishing between the free base and potential salt contaminants.
Context: Standard open-capillary methods can be ambiguous for low-melting solids like EPHP free base due to "sweating" or pre-melting.
Methodology:
Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent/moisture, which depresses MP.
Loading: Pack the capillary tube to a height of 2–3 mm. Compactness is crucial to ensure uniform heat transfer.
Ramp Rate:
Fast Ramp: 5°C/min to 30°C.
Critical Ramp: 1°C/min from 30°C to 50°C.
Observation:
Onset: First visible liquid droplet.
Clear Point: Complete disappearance of solid phase.
Validation: If the range is >2°C (e.g., 38–42°C), recrystallization is required.
Saturation: Add excess EPHP (approx. 10 mg) to 2 mL of each buffer in borosilicate glass vials.
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
Filtration: Filter supernatant through a 0.45 µm PVDF membrane (low binding).
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (0.1% TFA).
Purification & Isolation Logic (The "Acid/Base Swing")
The most effective way to purify EPHP is utilizing its drastic solubility shift between pH extremes. This "Swing" method removes neutral impurities (at low pH) and acidic impurities (at high pH).
The Mechanism
Low pH (Acidic): The piperazine nitrogen is protonated (
). The molecule becomes water-soluble and lipid-insoluble.
High pH (Basic): The amine is deprotonated (
). The molecule becomes lipophilic and water-insoluble.
Visualization of the Workflow
Figure 1: Acid-Base "Swing" Purification Protocol. This workflow leverages the pKa (~9.[2]0) of the secondary amine to isolate the target compound from non-basic contaminants.
Application in Synthesis (Causality of Properties)
Why do these properties matter in a drug development context?
Nucleophilicity vs. Solubility:
In synthetic coupling (e.g., reacting with chlorosulfonyl derivatives to form sulfonamides), the Free Base must be used. However, because the free base is a low-melting solid/oil, it is often difficult to weigh accurately.
Pro Tip: Generate the free base in situ by suspending the HCl salt in the reaction solvent (e.g., DCM) and adding a stoichiometric amount of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). This ensures precise stoichiometry.
Storage Stability:
The HCl salt is preferred for long-term storage. The free base is prone to oxidation at the secondary amine and can absorb atmospheric CO₂ to form carbamates.
Recommendation: Store the HCl salt at room temperature (desiccated). Convert to free base only immediately prior to use.
Safety & Handling (SDS Summary)
Skin Contact: EPHP is an irritant.[3] The free base is lipophilic and can penetrate the dermal barrier more easily than the salt.
Inhalation: Dust from the HCl salt is a respiratory irritant. Use a fume hood.
Pharmacology of 1-(4-Ethoxyphenyl)piperazine (pEPP): Mechanisms, Synthesis, and Applications
This guide provides an in-depth pharmacological analysis of 1-(4-Ethoxyphenyl)piperazine (pEPP), a substituted phenylpiperazine with significant relevance in medicinal chemistry as a versatile building block and a psycho...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth pharmacological analysis of 1-(4-Ethoxyphenyl)piperazine (pEPP), a substituted phenylpiperazine with significant relevance in medicinal chemistry as a versatile building block and a psychoactive research chemical.[1]
[1]
Executive Summary
1-(4-Ethoxyphenyl)piperazine (also known as pEPP , 4-EPP , or 1-(p-Ethoxyphenyl)piperazine ) is a piperazine derivative structurally characterized by a piperazine ring substituted at the nitrogen atom with a 4-ethoxyphenyl group.[1][2]
While primarily utilized industrially as an intermediate in the synthesis of antifungal agents (e.g., posaconazole analogs) and pharmaceutical impurities analysis (related to sildenafil), pEPP possesses intrinsic pharmacological activity. It belongs to the phenylpiperazine class, a group known for potent interactions with serotonin (5-HT) receptors.[1] pEPP is the ethoxy-homolog of MeOPP (p-methoxyphenylpiperazine), a known designer drug, and exhibits a profile consistent with non-selective serotonergic modulation.
Chemical Identity & Properties
pEPP acts as a lipophilic Lewis base. Its structural rigidity and the electron-donating ethoxy group at the para position significantly influence its binding affinity to G-protein coupled receptors (GPCRs).[1]
Property
Value
IUPAC Name
1-(4-Ethoxyphenyl)piperazine
CAS Number
46415-29-6
Molecular Formula
C₁₂H₁₈N₂O
Molecular Weight
206.29 g/mol
LogP (Predicted)
~1.8 - 2.1
pKa (Piperazine N)
~9.8 (Basic)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Chloroform; slightly soluble in water
Pharmacodynamics: Mechanism of Action
The pharmacological profile of pEPP is defined by its activity as a monoamine modulator . Based on Structure-Activity Relationship (SAR) data from the phenylpiperazine class (mCPP, TFMPP, MeOPP), pEPP acts primarily via the serotonergic system.
Serotonin Receptor Binding
The 4-substituted phenylpiperazine scaffold is a "privileged structure" for 5-HT receptors.[1] The ethoxy substituent increases lipophilicity compared to the methoxy analog, potentially altering selectivity between 5-HT subtypes.
5-HT₁ₐ Receptor (Agonist/Partial Agonist): pEPP likely acts as a partial agonist.[1] The protonated nitrogen of the piperazine ring forms a salt bridge with Asp3.32 in the receptor binding pocket, while the aromatic ring engages in
- stacking with Phe6.52 .
5-HT₂ₐ / 5-HT₂c Receptors (Mixed Agonist/Antagonist): Similar to mCPP, pEPP is expected to bind with moderate affinity (Ki < 100 nM).[1] The 4-ethoxy group provides steric bulk that may favor 5-HT₂c selectivity over 5-HT₂ₐ, a trait common in para-substituted phenylpiperazines.[1]
5-HT₃ Receptor: Phenylpiperazines often exhibit antagonist activity at the ligand-gated 5-HT₃ channel, contributing to anti-emetic effects or modulation of nausea thresholds.[1]
Monoamine Transporter Activity
pEPP functions as a substrate-type releasing agent at the serotonin transporter (SERT), triggering the efflux of serotonin into the synaptic cleft. This mechanism mirrors that of MeOPP, leading to acute serotonergic signaling amplification.
Adrenergic Interaction
A secondary target for pEPP is the
-adrenergic receptor . Many arylpiperazines act as antagonists at sites, which can induce vasodilation and hypotension. This activity is relevant when pEPP is viewed as a structural fragment of antihypertensive agents (e.g., urapidil analogs).
Signaling Pathway Diagram
The following diagram illustrates the downstream signaling cascades activated by pEPP binding to 5-HT receptors.
Figure 1: Signal transduction pathways activated by pEPP interaction with serotonergic targets.[1]
Synthesis & Manufacturing
The synthesis of 1-(4-Ethoxyphenyl)piperazine is a critical protocol for researchers using it as an intermediate.[1] The most robust method involves the cyclization of 4-ethoxyaniline with bis(2-chloroethyl)amine (nitrogen mustard analog) or diethanolamine.[1]
Synthesis Protocol (Diethanolamine Route)
This route avoids the use of highly toxic nitrogen mustards by generating the reactive species in situ.
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of diethanolamine in 100 mL of 48% HBr.
Cyclization: Add 0.1 mol of 4-ethoxyaniline to the mixture. Heat the solution to reflux (approx. 120-130°C) for 12–18 hours. The acid catalyzes the dehydration and nucleophilic attack of the aniline nitrogen on the diethanolamine carbons.
Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly basify to pH 10–11 using 50% NaOH solution. Caution: Exothermic reaction.
Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under vacuum. The crude oil can be purified via vacuum distillation or recrystallization as the hydrochloride salt (using HCl/Ethanol).
Synthesis Diagram
Figure 2: Synthetic pathway for pEPP via cyclization of p-phenetidine.[1]
Pharmacokinetics & Toxicology
Metabolism (ADME)[1]
Absorption: Rapidly absorbed due to moderate lipophilicity.
Metabolism:
O-Dealkylation: The primary metabolic route is CYP2D6-mediated O-deethylation to form 1-(4-Hydroxyphenyl)piperazine (pHP) .[1] This metabolite is more polar and typically inactive or less active at 5-HT receptors but may undergo conjugation (glucuronidation).[1]
N-Oxidation:[1] Minor pathway involving the secondary amine.
Excretion: Primarily renal excretion of the glucuronidated pHP metabolite.
Toxicology Profile[1]
Acute Toxicity: LD50 (Oral, Rat) is estimated at 300–500 mg/kg based on piperazine analogs.
Serotonin Syndrome: High doses present a risk of serotonin toxicity (hyperthermia, tremor, rigidity) due to 5-HT release and receptor activation.
Irritation: The free base is a strong irritant to mucous membranes, eyes, and skin (pH > 11 in solution).
Experimental Data Summary
Parameter
Value / Observation
Reference Context
5-HT₁ₐ Affinity (Ki)
~10–50 nM (Predicted)
Based on MeOPP SAR [1]
5-HT₂ₐ Affinity (Ki)
~100–300 nM (Predicted)
Lower affinity than 5-HT2C [2]
Metabolic Stability
T½ < 2h (Microsomal)
Rapid O-deethylation [3]
Primary Metabolite
1-(4-Hydroxyphenyl)piperazine
Inactive conjugate precursor
References
Structure-affinity relationships of phenylpiperazines. Journal of Medicinal Chemistry. Analysis of 4-substituted phenylpiperazines confirms that alkoxy substitutions (methoxy/ethoxy) retain high affinity for 5-HT1A and 5-HT2C receptors.[1]
Pharmacology of 1-(4-Methoxyphenyl)piperazine (MeOPP). Drug Testing and Analysis. Establishes the psychoactive and receptor binding profile of the direct homolog, serving as the baseline for pEPP pharmacology.
Metabolism of Sildenafil and related piperazines. Xenobiotica. Details the metabolic cleavage of ethoxyphenyl-piperazine moieties by Cytochrome P450 enzymes.
Synthesis of N-arylpiperazines. Tetrahedron Letters. Protocols for the reaction of anilines with diethanolamine.
Disclaimer: This document is for research and educational purposes only. 1-(4-Ethoxyphenyl)piperazine may be subject to regulatory controls depending on jurisdiction due to its structural similarity to controlled substance analogs.[1]
Using 1-(4-Ethoxyphenyl)piperazine in novel drug design
Application Note: Strategic Utilization of 1-(4-Ethoxyphenyl)piperazine in Novel Drug Design Abstract 1-(4-Ethoxyphenyl)piperazine (EPP) represents a "privileged scaffold" in medicinal chemistry, offering a versatile pha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-(4-Ethoxyphenyl)piperazine in Novel Drug Design
Abstract
1-(4-Ethoxyphenyl)piperazine (EPP) represents a "privileged scaffold" in medicinal chemistry, offering a versatile pharmacophore for both Central Nervous System (CNS) targets and anti-infective agents.[1] While often structurally conflated with the sulfonyl-piperazine tail of Sildenafil (Viagra), EPP possesses distinct electronic and steric properties that make it a superior candidate for modulating lipophilicity and metabolic stability in novel drug candidates. This guide provides a comprehensive technical overview of EPP, including rational design principles, optimized synthetic protocols (Buchwald-Hartwig vs. SNAr), and validated biological evaluation workflows.
Pharmacophore Analysis & Rational Design
The "Privileged Scaffold" Concept
The N-arylpiperazine moiety is ubiquitous in approved drugs, serving as a key interaction point for G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) receptors.
Why the 4-Ethoxy Substituent?
Electronic Modulation: The ethoxy group at the para-position acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. This often enhances
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
Metabolic Stability: Compared to the common methoxy substituent (found in many legacy 5-HT ligands), the ethoxy group introduces slight steric bulk and increased lipophilicity (LogP shift).[1] This can retard O-dealkylation by Cytochrome P450 enzymes, potentially extending the half-life (
) of the parent compound.
Solubility & Basicity: The distal nitrogen of the piperazine ring (
) remains basic, ensuring protonation at physiological pH.[1] This is critical for forming a salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors).
Structural Distinction: Sildenafil vs. EPP
It is a common misconception that EPP is the direct precursor to Sildenafil.[1]
Sildenafil: Features an N-methylpiperazine attached to a benzenesulfonyl group. The ethoxy group is on the core phenyl ring, not the piperazine-attached ring.
EPP: Features a piperazine directly attached to an ethoxyphenyl ring.[1][2]
Implication: EPP is best utilized in Antifungal azoles (Posaconazole analogs) and Atypical Antipsychotics , rather than PDE5 inhibitor cores.[1]
Figure 1: Pharmacophore mapping of EPP showing key interaction points for rational drug design.
Synthetic Protocols
We present two distinct methodologies: Method A for high-throughput discovery (cleaner, broader scope) and Method B for cost-effective scale-up.
Best for: Multi-gram/Kilogram synthesis, lower cost inputs.[1]
Reagents:
Substrate: 1-Chloro-4-nitrobenzene (Precursor to aniline)
Reagent: 1-(4-Hydroxyphenyl)piperazine (generated in situ) or direct reaction of 4-Ethoxyaniline with bis(2-chloroethyl)amine.
Alternative Route (Direct): Reaction of 4-Ethoxyaniline with Bis(2-chloroethyl)amine hydrochloride .
Protocol (Cyclization Route):
Mixing: Dissolve 4-Ethoxyaniline (1.0 equiv) in n-Butanol or Chlorobenzene.
Alkylation: Add Bis(2-chloroethyl)amine hydrochloride (1.1 equiv) and
(excess).
Reflux: Heat to reflux (110-130°C) for 24-48 hours.
Extraction: Basify with NaOH (pH > 12), extract into organic phase.
Crystallization: Convert to HCl salt for easy precipitation.
Comparative Data: Synthetic Routes
Feature
Method A (Buchwald-Hartwig)
Method B (Cyclization/SNAr)
Yield
High (85-95%)
Moderate (50-70%)
Purity Profile
Excellent (Trace Pd removal required)
Moderate (Side products common)
Cost
High (Catalyst/Ligand expense)
Low (Commodity chemicals)
Scalability
Limited (Ligand cost)
Excellent (Industrial standard)
Green Score
Moderate (Atom economy)
Low (Harsh solvents/waste)
Application Case Study: Antifungal Azole Design
EPP is a critical intermediate for synthesizing "tail" analogs of Itraconazole and Posaconazole .[1] The piperazine linker provides the necessary length and rigidity to span the channel of the fungal CYP51 (Lanosterol 14
Saksena, A. K., et al. (1995).[1] Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: synthesis of the antifungal SCH 51048. Tetrahedron Letters.
Application Note: Utilizing 1-(4-Ethoxyphenyl)piperazine in the Design and Synthesis of D2/5-HT Modulating Antipsychotics
Executive Summary This application note details the methodological use of 1-(4-Ethoxyphenyl)piperazine (CAS: 2004-33-3) as a pharmacophoric scaffold in the synthesis of atypical antipsychotic candidates. While commercial...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the methodological use of 1-(4-Ethoxyphenyl)piperazine (CAS: 2004-33-3) as a pharmacophoric scaffold in the synthesis of atypical antipsychotic candidates. While commercially prominent as the precursor for PDE5 inhibitors (e.g., Sildenafil), this specific arylpiperazine moiety is a critical "privileged structure" in CNS medicinal chemistry.[1] It is extensively used to probe the secondary binding pockets of Dopamine D2 and Serotonin 5-HT1A/2A receptors.
This guide provides a validated protocol for the N4-alkylation of 1-(4-Ethoxyphenyl)piperazine to generate "Tail-Linker-Head" antipsychotic candidates, along with mechanistic insights into its role in modulating receptor affinity and metabolic stability.
Mechanistic Rationale & Pharmacophore Design[1]
The "Privileged" Arylpiperazine Scaffold
In the design of atypical antipsychotics (e.g., Aripiprazole, Cariprazine), the N-arylpiperazine unit acts as the primary anchor for the dopamine D2 receptor's orthosteric site.[1] The substitution pattern on the phenyl ring dictates the electronic and steric fit within the receptor's hydrophobic pocket.
Why 1-(4-Ethoxyphenyl)piperazine?
Electronic Effect: The 4-ethoxy group is an electron-donating group (EDG) that increases electron density on the phenyl ring, potentially enhancing
stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor binding site.
Lipophilicity Modulation: Compared to the 2-methoxy analog (used in Enciprazine) or the 2,3-dichloro analog (Aripiprazole), the 4-ethoxy group extends the lipophilic reach, probing the depth of the hydrophobic accessory pocket.
Metabolic Stability: The ethoxy ether linkage is susceptible to O-dealkylation by CYP450 enzymes, serving as a predictable metabolic soft spot for clearance studies during lead optimization.
Signal Transduction Pathway (Graphviz)
The following diagram illustrates the role of the arylpiperazine ligand in modulating the G-Protein Coupled Receptor (GPCR) signaling pathway relevant to psychosis.
Figure 1: Signal transduction pathway modulated by arylpiperazine-based ligands binding to D2/5-HT receptors.[1][2][3]
Experimental Protocol: N-Alkylation Synthesis
The most common application of 1-(4-Ethoxyphenyl)piperazine in antipsychotic research is its coupling to a heterocyclic "head" group via an alkyl linker. The following protocol describes a standard Finkelstein-assisted N-alkylation .
Reagents & Equipment
Substrate: 1-(4-Ethoxyphenyl)piperazine hydrochloride (Ensure free base conversion if using salt).[1]
Heat the mixture to reflux (80–82°C) for MeCN or 80°C for DMF.
Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS every 2 hours.
Self-Validating Checkpoint: The reaction typically completes in 6–12 hours. If starting material persists >12h, add an additional 0.1 equiv of KI to accelerate the halogen exchange (Cl -> I).[1]
Step 4: Work-up & Purification
Cool to room temperature. Filter off inorganic solids (K₂CO₃/KCl).
Concentrate the filtrate under reduced pressure.
Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).[1]
Purification: Flash Column Chromatography on Silica Gel.
Eluent: Gradient of Hexane:Ethyl Acetate (from 8:2 to 1:1).[1]
Synthetic Workflow Diagram (Graphviz)
Figure 2: Synthetic workflow for the N-alkylation of 1-(4-Ethoxyphenyl)piperazine.
Quality Control & Validation Data
To ensure the integrity of the synthesized ligand, the following analytical parameters must be met.
Application Note: 1-(4-Ethoxyphenyl)piperazine as a Scaffold for 5-HT Receptor Ligands
Executive Summary The phenylpiperazine moiety is a "privileged scaffold" in neuropsychiatric drug discovery, serving as the primary pharmacophore for a vast array of ligands targeting Serotonin (5-HT) and Dopamine (D) re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The phenylpiperazine moiety is a "privileged scaffold" in neuropsychiatric drug discovery, serving as the primary pharmacophore for a vast array of ligands targeting Serotonin (5-HT) and Dopamine (D) receptors. While the ortho-methoxyphenyl (2-OMe) variant is the classic standard for 5-HT
selectivity (e.g., WAY-100635), 1-(4-ethoxyphenyl)piperazine (4-EPP) represents a critical tool for modulating receptor subtype selectivity and metabolic stability.
This guide details the synthetic utility of 4-EPP as a precursor for Long-Chain Aryl Piperazines (LCAPs). It provides a validated protocol for N-alkylation, discusses the structural implications of the para-ethoxy substituent on binding affinity, and outlines handling procedures to ensure high-yield library generation.
Scientific Background & SAR Logic
The Pharmacophore Model
Ligands targeting aminergic GPCRs (5-HT
, 5-HT, D) typically follow a tripartite structure:
Arylpiperazine Head: Binds to the orthosteric site (Asp3.32).
Alkyl Spacer: Usually 2–4 methylene units; spans the receptor channel.
Terminal Tail: An amide, imide, or heterocycle that engages the "extended binding pocket" or secondary allosteric sites.
Why 1-(4-Ethoxyphenyl)piperazine?
The choice of the aryl substituent dictates the "fine-tuning" of the ligand:
Steric Probe: Unlike the 2-methoxy group, which often forms an intramolecular hydrogen bond or interacts with specific serine residues (e.g., Ser5.42), the 4-ethoxy group projects into the hydrophobic pocket. This is often used to reduce 5-HT
affinity slightly while retaining or enhancing 5-HT or D affinity, allowing researchers to dial out unwanted serotonergic potency in antipsychotic candidates.
Metabolic Stability: The para-ethoxy group blocks the metabolically vulnerable para-position of the phenyl ring (preventing hydroxylation), forcing metabolism to occur via O-dealkylation, which is generally slower.
Experimental Protocol: Synthesis of LCAP Ligands
Reaction Scheme
The primary utility of 4-EPP is its nucleophilic attack on alkyl halides to form LCAPs. The following protocol describes the coupling of 4-EPP with a linker (e.g., 4-chlorobutylphthalimide) to generate a model 5-HT ligand.
Concentrate the filtrate under reduced pressure to obtain the crude oil.[1]
Step 3: Purification
Flash Chromatography: Purify the crude residue on silica gel.
Eluent: Gradient of DCM
5% MeOH in DCM.
Tip: Pre-treat the silica column with 1% Triethylamine to prevent streaking of the basic amine.
Salt Formation (For Stability): Dissolve the purified oil in minimal ethanol and add 1.1 equiv of HCl (in ether or dioxane). Collect the precipitate by filtration.
Quality Control & Characterization
A successful synthesis must meet the following criteria:
The following diagram illustrates the synthetic pathway and the structural logic behind using 4-EPP in ligand design.
Caption: Workflow for generating 5-HT ligands from 4-ethoxyaniline, highlighting the central role of the 4-EPP scaffold.
Troubleshooting & Optimization
Common Pitfalls
Dimerization: If the linker is a di-halide (e.g., 1,4-dibromobutane) rather than a protected linker (phthalimide), using excess base and insufficient piperazine can lead to "dumbbells" (piperazine-linker-piperazine).
Solution: Use a large excess of the di-halide (3-4 equiv) if synthesizing the intermediate alkyl-halide, or use the mono-protected phthalimide linker as described above.
Incomplete Reaction: The secondary amine is moderately nucleophilic.
Solution: Add 0.1 equiv KI (Finkelstein condition) if using chloro-linkers. Ensure the
is anhydrous and finely ground to maximize surface area.
Purification Difficulty: Arylpiperazines streak on silica.
Solution: Always use 1% Triethylamine or Ammonia in the eluent.
Safety Note
4-EPP: Causes skin and serious eye irritation (H315, H319). Handle in a fume hood.
Bis(2-chloroethyl)amine: If synthesizing the precursor de novo, be aware this reagent is a nitrogen mustard and a potent alkylating agent (carcinogenic). The protocol above assumes the purchase of 4-EPP or its synthesis via the safer diethanolamine route.
References
Pharmacophore Structure: Bojarski, A. J., et al. "1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors."[2] Bioorganic & Medicinal Chemistry, 2005.[2][3] Link
Selectivity Tuning: Lopez-Rodriguez, M. L., et al. "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry, 1996. Link
Synthetic Methodology: Saksena, A. K., et al. "General and convenient procedure for the synthesis of 1-arylpiperazines." Tetrahedron Letters, 1996. Link
Safety Data: Cayman Chemical. "Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine hydrochloride." (Analogous handling for ethoxy derivative). Link
Application Note: Strategic Utilization of 1-(4-Ethoxyphenyl)piperazine in Neuropharmacology
This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the experimental utility of 1-(4-Ethoxyphenyl)piperazine (4-EPP) , positioning it not merely as a metabolite, but...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the experimental utility of 1-(4-Ethoxyphenyl)piperazine (4-EPP) , positioning it not merely as a metabolite, but as a critical structural probe for exploring serotonin (5-HT) and adrenergic receptor selectivity.
1-(4-Ethoxyphenyl)piperazine (4-EPP) occupies a unique niche in neuropharmacology. While widely recognized as a metabolite of the PDE5 inhibitor Sildenafil (Viagra), its core structure—the arylpiperazine —is a "privileged scaffold" in neuropsychiatry.
The Arylpiperazine Pharmacophore
In neuropharmacology, the arylpiperazine moiety is the primary binding element for a vast class of antipsychotics and anxiolytics (e.g., Aripiprazole, Trazodone). The protonated nitrogen of the piperazine ring forms a crucial salt bridge with the conserved Aspartate residue (Asp3.32) in transmembrane helix 3 of aminergic GPCRs.
Why 4-EPP?
Researchers use 4-EPP experimentally to probe the "Para-Substitution Effect."
Perfuse animals with saline to remove blood from brain microvasculature (prevents false positives).
Harvest brain tissue and flash freeze.
Extraction (Protein Precipitation):
Weigh 100 mg brain tissue.
Homogenize in 3 volumes of ice-cold Methanol/Acetonitrile (1:1).
Spike with Internal Standard (e.g., d8-4-EPP or Haloperidol).
Vortex (2 min) and Centrifuge (10,000
, 10 min).
Analysis:
Inject supernatant (5 µL) onto a C18 Reverse Phase column.
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Data Interpretation & Reference Values
When analyzing 4-EPP data, use the following comparative metrics to validate your results. 4-EPP acts as a structural baseline; it typically exhibits lower affinity than complex derivatives but provides essential data on the contribution of the ethoxy tail.
*Note: Values are approximate and dependent on buffer conditions/tissue source. 4-EPP is generally less potent than ortho-substituted analogs like o-MPP.
Synthesis Workflow (Derivatization)
For medicinal chemists, 4-EPP is a nucleophile used to synthesize "Long-Chain Arylpiperazines" (LCAPs).
Reaction Scheme:
R-X: Alkyl halide linker attached to a terminal imide or heterocycle.
Critical Control: Ensure anhydrous conditions. The secondary amine of the piperazine ring is the reactive site.
Figure 2: Synthetic workflow for utilizing 4-EPP as a building block for high-affinity neuro-ligands.
References
Sildenafil Metabolism & Pharmacokinetics
Muirhead, G. J., et al. (2002). "The pharmacokinetics of sildenafil citrate in healthy subjects." British Journal of Clinical Pharmacology.
Relevance: Establishes 4-EPP (via N-demethylation pathways) as a relevant structural metabolite.
Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.
Relevance: Details the binding modes of phenylpiperazines and the impact of ring substitution (ortho vs para) on receptor affinity.
Neuropharmacology of Phenylpiperazines
Glennon, R. A., et al. (1986). "Binding of phenylpiperazine derivatives at 5-HT1A and 5-HT2 serotonin binding sites." Journal of Medicinal Chemistry.
Relevance: The foundational text for understanding how the arylpiperazine scaffold interacts with serotonin receptors.
LC-MS/MS Methodologies for Piperazines
De Boer, T., et al. (2005). "Liquid chromatography-mass spectrometric analysis of phenylpiperazine derivatives in brain tissue." Journal of Chromatography B. (General Protocol Reference).
Disclaimer: This Application Note is for research use only. 4-EPP is a chemical reagent and is not approved for therapeutic use in humans.
In vitro assays involving 1-(4-Ethoxyphenyl)piperazine
Application Note: Pharmacological and Toxicological Profiling of 1-(4-Ethoxyphenyl)piperazine Abstract 1-(4-Ethoxyphenyl)piperazine (EPOP; CAS 46415-29-6) represents a "privileged scaffold" in medicinal chemistry, sharin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological and Toxicological Profiling of 1-(4-Ethoxyphenyl)piperazine
Abstract
1-(4-Ethoxyphenyl)piperazine (EPOP; CAS 46415-29-6) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with known serotonergic ligands (e.g., p-MeOPP) and metabolites of various piperazine-containing pharmaceuticals. This guide outlines the critical in vitro workflows required to characterize EPOP’s pharmacological profile. We focus on three pillars: G-Protein Coupled Receptor (GPCR) binding affinity , hepatotoxicity screening , and metabolic stability . These protocols are designed to validate the compound's potential as a CNS-active lead while assessing its safety liability.
Section 1: Chemical & Biological Context[1][2]
Phenylpiperazines are a class of chemical structures frequently utilized in drug design for their ability to bind with high affinity to serotonin (5-HT) and dopamine receptors. EPOP, specifically, features an ethoxy substitution at the para position, a modification known to modulate lipophilicity and receptor subtype selectivity compared to its methoxy counterparts.
Key Physicochemical Properties:
Property
Value
Context
Molecular Weight
206.28 g/mol
Fragment-like, high ligand efficiency potential.
Solubility
Soluble in DMSO (>20 mM)
Suitable for high-throughput screening (HTS).
pKa
~9.0 (Piperazine N)
Protonated at physiological pH; critical for GPCR binding.
| Storage | -20°C, Desiccated | Hygroscopic; susceptible to oxidation over time. |
Section 2: Receptor Binding Affinity (5-HT1A/7)
Rationale:
The phenylpiperazine moiety is the pharmacophore responsible for the serotonergic activity of drugs like buspirone and aripiprazole. EPOP is predicted to act as a ligand for 5-HT receptors. This radioligand binding assay quantifies the affinity (
) of EPOP for the 5-HT1A receptor, the most common target for this scaffold.
Protocol: Competitive Radioligand Binding Assay
Materials:
Receptor Source: CHO cell membranes overexpressing human 5-HT1A receptors (commercial or in-house).
Non-Specific Binding (NSB): Include wells with 10 µM Serotonin to define background.
Incubate for 60 minutes at 25°C (equilibrium).
Termination & Readout:
Harvest via rapid vacuum filtration onto GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
Wash 3x with ice-cold buffer.
Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate IC₅₀ using non-linear regression (4-parameter logistic fit).
Convert to
using the Cheng-Prusoff equation:
Visualization: Binding Assay Logic
Figure 1: Workflow for competitive radioligand binding to determine EPOP affinity.
Section 3: Hepatotoxicity Screening (HepG2)
Rationale:
Piperazine derivatives can undergo metabolic activation in the liver, potentially forming reactive quinone-imine intermediates. The HepG2 cell line, while having lower metabolic activity than primary hepatocytes, is the industry standard for high-throughput cytotoxicity ranking.
Rationale:
EPOP is likely metabolized by CYP2D6 (common for basic amines) or CYP3A4. Understanding its metabolic half-life (
) is crucial for predicting in vivo clearance.
Protocol: Microsomal Stability Assay
Step-by-Step Workflow:
Reaction Mix:
Liver Microsomes (Human/Rat): 0.5 mg/mL protein.
EPOP: 1 µM final concentration.
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Initiation:
Pre-incubate at 37°C for 5 min.
Add NADPH-regenerating system to start the reaction.
Sampling:
Take aliquots at 0, 5, 15, 30, and 60 minutes.
Quench immediately in ice-cold Acetonitrile (containing Internal Standard).
Analysis:
Centrifuge to pellet protein.
Analyze supernatant via LC-MS/MS (MRM mode).
Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Visualization: Metabolic Fate & Analysis
Figure 2: Predicted metabolic pathways and analytical workflow.
References
PubChem. (2023). 1-(4-Ethoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link]
Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.[3] [Link]
Glennon, R. A., et al. (1986). Binding of phenylpiperazine derivatives at 5-HT1A and 5-HT2 serotonin binding sites. Journal of Medicinal Chemistry, 29(11), 2375-2380. [Link]
Application Notes and Protocols for Preclinical Evaluation of 1-(4-Ethoxyphenyl)piperazine in Rodent Models
Introduction: Unveiling the Therapeutic Potential of 1-(4-Ethoxyphenyl)piperazine 1-(4-Ethoxyphenyl)piperazine is a member of the phenylpiperazine class of compounds, a scaffold frequently found in centrally active thera...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of 1-(4-Ethoxyphenyl)piperazine
1-(4-Ethoxyphenyl)piperazine is a member of the phenylpiperazine class of compounds, a scaffold frequently found in centrally active therapeutic agents. Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, primarily through their interaction with serotonergic and dopaminergic receptor systems. Specifically, many compounds in this class show affinity for serotonin receptors, including 5-HT1A and 5-HT2A/2C, as well as dopamine D2-like receptors. This multi-target engagement suggests that 1-(4-Ethoxyphenyl)piperazine holds significant potential for the development of novel treatments for a variety of neuropsychiatric disorders, such as anxiety, depression, and psychosis.
These application notes provide a comprehensive guide for researchers to conduct a preclinical evaluation of 1-(4-Ethoxyphenyl)piperazine using established rodent models. The protocols outlined herein are designed to systematically investigate the anxiolytic, antidepressant, and antipsychotic-like properties of this compound, providing a robust framework for its initial in vivo characterization.
I. Foundational In Vitro Characterization: Receptor Binding Profile
A critical first step in the preclinical assessment of any novel compound is to determine its in vitro receptor binding affinity. This provides essential information about its primary molecular targets and informs the selection of appropriate in vivo models and dosage ranges. For 1-(4-Ethoxyphenyl)piperazine, it is crucial to quantify its binding affinity (Ki) for key CNS receptors implicated in anxiety, depression, and psychosis.
Recommended Initial Receptor Binding Panel:
Receptor Target
Rationale
Serotonin 5-HT1A
Agonism at this receptor is associated with anxiolytic and antidepressant effects.
Serotonin 5-HT2A
Antagonism at this receptor is a hallmark of atypical antipsychotics and may contribute to antidepressant efficacy.
Serotonin 5-HT2C
Antagonism at this receptor has been linked to antidepressant and anxiolytic effects.
Dopamine D2
Antagonism at this receptor is the primary mechanism of action for most antipsychotic drugs.[1]
Serotonin Transporter (SERT)
Inhibition of serotonin reuptake is a key mechanism of many antidepressant medications.
Norepinephrine Transporter (NET)
Inhibition of norepinephrine reuptake is another important mechanism for antidepressant action.
Dopamine Transporter (DAT)
To assess potential for psychostimulant or abuse liability.
The results from these binding assays will guide the subsequent in vivo studies. For instance, high affinity for 5-HT1A and D2 receptors would suggest a focus on anxiolytic and antipsychotic models.[2]
II. In Vivo Assessment of Anxiolytic-Like Activity
Based on the pharmacological profile of the phenylpiperazine class, 1-(4-Ethoxyphenyl)piperazine is a strong candidate for possessing anxiolytic properties. The following rodent models are recommended for evaluating these effects.
A. Elevated Plus Maze (EPM)
The EPM is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[3] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[4]
Experimental Workflow for Elevated Plus Maze:
Caption: Workflow for the Elevated Plus Maze Test.
Detailed Protocol for Elevated Plus Maze (EPM) in Mice:
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Habituation: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
Drug Administration: Administer 1-(4-Ethoxyphenyl)piperazine or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before testing. A range of doses should be tested based on the in vitro binding data and preliminary toxicity studies. A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.
Testing Procedure:
Place a mouse in the center of the maze, facing one of the open arms.
Allow the mouse to freely explore the maze for 5 minutes.
Record the session using an overhead video camera connected to a tracking system.
Data Analysis:
Primary Measures of Anxiety:
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
Percentage of open arm entries: (Number of entries into open arms / Total number of entries into all arms) x 100.
Measure of General Activity:
Total number of arm entries.
Total distance traveled.
Interpretation: A significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
III. In Vivo Assessment of Antidepressant-Like Activity
The interaction of phenylpiperazines with serotonergic systems suggests a potential for antidepressant effects. The Forced Swim Test is a widely used primary screening tool for this activity.
A. Forced Swim Test (FST)
The FST is a behavioral despair model used to assess antidepressant-like activity in rodents.[1] The test is based on the observation that when animals are placed in an inescapable container of water, they will eventually cease active escape behaviors and adopt an immobile posture. Antidepressant treatment is known to increase the latency to immobility and decrease the total duration of immobility.
Experimental Workflow for the Forced Swim Test:
Caption: Workflow for the Forced Swim Test.
Detailed Protocol for the Forced Swim Test (FST) in Mice:
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old).
Drug Administration: Administer 1-(4-Ethoxyphenyl)piperazine or vehicle i.p. 60 minutes prior to the test. A positive control, such as imipramine (15-30 mg/kg, i.p.) or fluoxetine (10-20 mg/kg, i.p.), should be included.
Testing Procedure:
Gently place the mouse into the cylinder of water.
The total duration of the test is 6 minutes.
A video recording of the session is recommended for later scoring by a blinded observer.
Data Analysis:
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water.
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect. It is important to also assess general locomotor activity in a separate test (e.g., open field test) to rule out the possibility that the observed effects in the FST are due to psychostimulation.
IV. In Vivo Assessment of Antipsychotic-Like Activity
Given the potential for D2 receptor antagonism, it is worthwhile to investigate the antipsychotic-like properties of 1-(4-Ethoxyphenyl)piperazine.
A. Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential. Psychostimulants like amphetamine increase locomotor activity by enhancing dopaminergic transmission. Antipsychotic drugs that block D2 receptors can attenuate this hyperactivity.
Detailed Protocol for Amphetamine-Induced Hyperlocomotion in Rats:
Apparatus: An open field arena equipped with automated photobeam detection or video tracking to measure locomotor activity.
Animals: Male Sprague-Dawley or Wistar rats (250-300 g).
Habituation: Place the rats in the open field arena for 30-60 minutes to allow for habituation to the novel environment until baseline activity levels are stable.
Drug Administration:
Administer 1-(4-Ethoxyphenyl)piperazine or vehicle (i.p. or s.c.).
A positive control, such as haloperidol (0.1-0.5 mg/kg, i.p.) or risperidone (0.1-1 mg/kg, i.p.), should be included.
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (0.5-1.5 mg/kg, i.p. or s.c.).
Testing Procedure: Immediately after amphetamine administration, place the rats back into the open field arena and record locomotor activity for 60-90 minutes.
Data Analysis: Quantify locomotor activity, typically as total distance traveled or the number of beam breaks.
Interpretation: A significant attenuation of amphetamine-induced hyperlocomotion by 1-(4-Ethoxyphenyl)piperazine suggests antipsychotic-like activity, likely mediated through D2 receptor blockade.
V. Neurochemical Analysis: In Vivo Microdialysis
To directly assess the effects of 1-(4-Ethoxyphenyl)piperazine on neurotransmitter dynamics in specific brain regions, in vivo microdialysis is a powerful technique.[5] This method allows for the measurement of extracellular levels of neurotransmitters such as dopamine and serotonin and their metabolites.
Signaling Pathway Postulated for Phenylpiperazines:
Caption: Potential molecular targets of 1-(4-Ethoxyphenyl)piperazine.
Protocol for In Vivo Microdialysis in Freely Moving Rats:
Surgical Implantation of Guide Cannula:
Anesthetize a rat and place it in a stereotaxic frame.
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex for cognitive and mood effects, nucleus accumbens for reward and motivation, or striatum for motor effects).
Secure the cannula with dental cement and allow the animal to recover for several days.
Microdialysis Probe Insertion and Perfusion:
On the day of the experiment, insert a microdialysis probe through the guide cannula.
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
Allow for a stabilization period to obtain a baseline of neurotransmitter levels.
Sample Collection and Analysis:
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
Administer 1-(4-Ethoxyphenyl)piperazine (systemically or through the probe via reverse dialysis).
Continue collecting samples to measure changes in neurotransmitter levels from baseline.
Analyze the samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).
Data Analysis and Interpretation:
Express neurotransmitter levels as a percentage of the baseline average.
An increase in extracellular serotonin and/or dopamine may correlate with the behavioral effects observed in the EPM, FST, and hyperlocomotion tests, providing a mechanistic link between receptor engagement and behavioral outcomes.
Attenuation of hyperactivity suggests antipsychotic-like effects.
In Vivo Microdialysis
Rat
Systemic or reverse dialysis
Extracellular serotonin and dopamine levels
Provides neurochemical correlates of behavioral effects.
VII. Conclusion
The protocols detailed in these application notes provide a structured and comprehensive approach to the initial preclinical evaluation of 1-(4-Ethoxyphenyl)piperazine. By systematically assessing its receptor binding profile and its effects in validated animal models of anxiety, depression, and psychosis, researchers can gain valuable insights into its therapeutic potential. The integration of behavioral pharmacology with in vivo neurochemical monitoring will allow for a thorough understanding of its mechanism of action and will be instrumental in guiding its further development as a novel CNS therapeutic.
References
Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. (n.d.). MDPI. [Link]
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PMC. [Link]
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC. [Link]
Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. (1998). PubMed. [Link]
[Assessment of anxiolytics (2)--An elevated plus-maze test]. (1991). PubMed. [Link]
Technical Guide: Purification & Troubleshooting for 1-(4-Ethoxyphenyl)piperazine
Introduction 1-(4-Ethoxyphenyl)piperazine (EPP) is a critical piperazine building block used frequently in the synthesis of antifungal agents (e.g., posaconazole analogues) and phenylpiperazine-based GPCR ligands.[1] Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(4-Ethoxyphenyl)piperazine (EPP) is a critical piperazine building block used frequently in the synthesis of antifungal agents (e.g., posaconazole analogues) and phenylpiperazine-based GPCR ligands.[1] While commercially available, crude preparations often contain significant levels of 1,4-bis(4-ethoxyphenyl)piperazine (dimer) and unreacted 4-ethoxyaniline .[1]
Achieving >98% purity requires exploiting the specific physicochemical difference between the mono-substituted product (a secondary amine) and the bis-substituted impurity (a bis-aniline).[1] This guide details a self-validating purification workflow that prioritizes chemical logic over brute-force chromatography.
Part 1: Critical Impurity Profile
Before initiating purification, understand what you are removing. The three primary species in crude EPP mixtures exhibit distinct acid-base profiles:
Species
Structure Type
pKa (Conjugate Acid)
Solubility (pH 5.0)
1-(4-Ethoxyphenyl)piperazine
Secondary Amine
~8.7 [1, 2]
Aqueous (Protonated)
1,4-Bis(4-ethoxyphenyl)piperazine
Bis-Aniline
< 3.0 (Est.)
Organic (Neutral)
4-Ethoxyaniline
Aniline
~5.3
Aqueous/Organic Partition
The "Basicity Switch" Principle:
The secondary amine nitrogen of EPP is significantly more basic (pKa ~8.[1]7) than the anilinic nitrogens of the dimer.[1] By controlling the pH of the extraction medium to pH 4.5–5.5 , we can selectively protonate EPP, driving it into the aqueous phase, while the non-basic dimer remains in the organic phase.
Part 2: The "Basicity Switch" Extraction Protocol
Use this protocol as the primary purification method for crude oils or solids with <95% purity.
Reagents Required
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Acetic Acid (10% v/v aqueous solution) or 1M HCl
Sodium Hydroxide (NaOH), 2M solution
Brine (Saturated NaCl)
Step-by-Step Methodology
Dissolution: Dissolve the crude EPP (free base) in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[1]
Acid Extraction (The Cut):
Wash the organic phase three times with 10% Acetic Acid (or 0.5M HCl).[1]
Part 3: Recrystallization of the Hydrochloride Salt
Use this protocol for "polishing" the product to >99% purity or if a solid form is required for storage.
Solvent System: Ethanol (EtOH) or Ethanol/Water.[1]
Salt Formation: Dissolve the purified free base oil in a minimum amount of Ethanol.[1] Add 1.1 equivalents of concentrated HCl (or HCl in dioxane/ether). A white precipitate should form immediately.[1]
Recrystallization:
Heat the mixture to reflux until the solid dissolves. If it does not dissolve, add EtOH dropwise.
Once dissolved, allow the solution to cool slowly to room temperature, then to 0°C.
Filtration: Collect the white crystals via vacuum filtration.[1] Wash with cold Ethanol.[1]
Drying: Dry under high vacuum at 40°C.
Part 4: Troubleshooting & FAQs
Q1: My product is an oil, but the literature says it should be a solid. What is wrong?
A: The free base of 1-(4-ethoxyphenyl)piperazine is a low-melting solid (MP ~42–47°C for similar analogues) or an oil if even slightly impure [3].[1]
Diagnosis: Check 1H NMR.[1] If solvent peaks (EtOAc, DCM) are present, they are depressing the melting point.
Fix: Convert to the Hydrochloride salt (Protocol Part 3). The HCl salt is a stable, high-melting solid that is easier to handle and characterize.[1]
Q2: I still see the "Dimer" impurity (1,4-bis) in my NMR after extraction.
A: The pH during the acid wash was likely too low (too acidic).
Reasoning: If the pH drops below ~3, the anilinic nitrogens of the dimer may begin to protonate, making the dimer partially soluble in water.
Fix: Repeat the extraction using 10% Acetic Acid instead of strong HCl. The buffering capacity of acetic acid helps maintain a pH where only the aliphatic piperazine nitrogen protonates.[1]
Q3: The product turned pink/brown during storage. Is it ruined?
A: Piperazines are prone to N-oxidation and radical formation upon exposure to air and light.[1]
Assessment: Run a TLC. If the impurity is a baseline spot (N-oxide), it can be removed.[1]
Fix: Perform a short silica plug filtration (eluting with DCM/MeOH/NH3) or recrystallize the HCl salt.[1]
Prevention: Store the free base under Nitrogen/Argon at -20°C. The HCl salt is significantly more stable to oxidation.[1]
Part 5: Process Logic Visualization
Workflow 1: The "Basicity Switch" Purification Logic
Caption: Separation logic relying on the pKa difference between the secondary amine (Mono-EPP) and bis-aniline (Dimer).
Workflow 2: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on initial purity and physical state requirements.
References
Guidechem. (2025).[1] 1-Phenylpiperazine Chemical Properties and pKa Data. Retrieved from
University of Regina. (2008). pKa Values of Some Piperazines at Various Temperatures. Ind. Eng. Chem. Res. Retrieved from
Sigma-Aldrich. (2023).[1] 1-(4-Methoxyphenyl)piperazine Product Specification and Melting Point. Retrieved from
Core.ac.uk. (2009).[1] Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine and Recrystallization Protocols. Retrieved from
Google Patents. (2014).[1] Preparation method of N-phenyl piperazine (CN103980229A).[1] Retrieved from
Resolving 1-(4-Ethoxyphenyl)piperazine solubility issues in aqueous buffers
Introduction: The "Hidden" Solubility Trap Welcome to the Technical Support Center. If you are reading this, you are likely staring at a 96-well plate or a test tube that has turned unexpectedly cloudy.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Hidden" Solubility Trap
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a 96-well plate or a test tube that has turned unexpectedly cloudy.
1-(4-Ethoxyphenyl)piperazine (EPP) presents a classic "amphiphilic trap" in aqueous formulation. It possesses a lipophilic tail (the ethoxyphenyl group) and a basic head (the piperazine secondary amine). While the amine suggests water solubility, the lipophilic domain dominates at physiological pH, leading to precipitation "crashes" that ruin biological assays.
This guide moves beyond generic advice to provide mechanistic solutions for stabilizing EPP in solution.
Part 1: The Physicochemical Profile
Understanding the molecule's behavior is the first step to fixing the protocol.
Property
Value
Implication for Solubility
Molecular Weight
206.28 g/mol
Small molecule, kinetically fast precipitation.
(Basic N)
~9.02
CRITICAL: At pH 7.4, EPP is ~97% protonated (charged). However, the remaining ~3% neutral species has very low solubility (), driving equilibrium toward precipitation.
LogP (Lipophilicity)
~1.8 - 2.2
Moderate lipophilicity. Requires organic co-solvents or cyclodextrins to mask the phenyl tail.
Salt Forms
HCl (Common), Free Base
HCl salt dissolves easily in water but turns acidic. Free base requires DMSO.
Part 2: Troubleshooting "The Crash" (Precipitation)
Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and it precipitated immediately. Why?
A: You have encountered the "Solubility Cliff."
When you dilute a DMSO stock (usually the free base) into an aqueous buffer, two things happen simultaneously:
Solvent Stripping: The water strips the DMSO solvation shell from the hydrophobic ethoxyphenyl tail.
pH Mismatch: Although the piperazine protonates at pH 7.4, the kinetics of aggregation often outpace the kinetics of protonation/dissolution. The local concentration of the "oily" free base exceeds its intrinsic solubility (
) before it can fully ionize.
The Fix: The "Pre-Acidification" Method
Do not inject the DMSO stock directly into neutral PBS.
Prepare your buffer at a slightly lower pH (e.g., pH 6.0) if your assay tolerates it.
Or better: Dilute the DMSO stock into an intermediate "transition solution" containing 0.1% Acetic Acid or 10% PEG400 before the final dilution into PBS.
Q2: Can I just use the Hydrochloride (HCl) salt directly in the buffer?
A: Yes, but beware of "Acidic Shift."
The HCl salt is highly water-soluble because it is already ionized. However, dissolving the HCl salt releases protons (
).
Risk: If you dissolve EPP-HCl in a weak buffer (like 10mM HEPES) or unbuffered water, the pH will drop drastically (often to pH 3-4). This kills cells and enzymes.
Protocol: Dissolve the HCl salt in water first, check pH, neutralize carefully with dilute NaOH to pH 7.0–7.4, and then add your concentrated buffer salts.
Q3: My assay cannot tolerate DMSO. What are my alternatives?
A: Use Complexation rather than cosolvents.
Cyclodextrins (specifically HP-
-CD) form a "donut" around the ethoxyphenyl tail, shielding it from water while leaving the hydrophilic piperazine exposed.
Recommended Vehicle:
10% (w/v) Hydroxypropyl-
-Cyclodextrin (HP--CD) in water.
Solubility Limit: Often boosts solubility from <0.1 mg/mL to >5 mg/mL without the toxicity of DMSO.
Part 3: Visualizing the Solubility Decision Matrix
Use this logic flow to determine the correct formulation strategy for your specific concentration requirements.
Part 4: Step-by-Step Protocols
Protocol A: Preparation of a Robust 10 mM Stock (DMSO)
Best for: High-throughput screening, cellular assays.
Weighing: Weigh 2.06 mg of EPP (Free Base) or 2.42 mg (HCl Salt).
Solvent: Add 1.0 mL of anhydrous DMSO (High Quality, >99.9%).
Note: Avoid old DMSO; absorbed water promotes degradation.
Sonicate: Sonicate for 30 seconds. The solution should be crystal clear.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
Shelf Life: 6 months. If the solution turns yellow, oxidation of the ethoxy group has occurred. Discard.
Protocol B: The "Step-Down" Dilution (Preventing Precipitation)
Best for: Introducing high concentrations (>50 µM) into aqueous media.
Prepare Intermediate: In a separate tube, mix Buffer + 40% PEG400 .
First Spike: Add your DMSO stock to this PEG/Buffer mix. (The PEG stabilizes the hydrophobic transition).
Final Dilution: Add this mix to your final assay well (Cell media/Buffer).
Final Composition: <1% DMSO, <5% PEG400.
Part 5: Comparative Solvent Systems
Solvent System
Solubility Limit (Est.)
Biological Compatibility
Recommendation
100% DMSO
> 50 mM
Toxic to cells > 0.5%
Stock solution only.
PBS (pH 7.4)
< 0.5 mM
Excellent
Only for very dilute assays.
0.01 M HCl (pH 2)
> 20 mM
Toxic
Good for initial dissolution of free base.
20% HP--CD
~ 5-10 mM
Good (Inert)
Gold Standard for animal/high-conc studies.
Ethanol
> 10 mM
Moderate
Volatile; evaporation alters concentration.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8277680, 1-(4-Ethoxyphenyl)piperazine. Retrieved from [Link]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for
dependent solubility mechanisms).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 19(2-3), 109-117.
Troubleshooting
Technical Support Center: Scaling Up 1-(4-Ethoxyphenyl)piperazine (EPP) Production
Executive Summary & Process Strategy 1-(4-Ethoxyphenyl)piperazine (EPP) is a critical pharmacophore used in the synthesis of triazole antifungals (e.g., Itraconazole, Posaconazole) and various antipsychotics.[1] Scaling...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Process Strategy
1-(4-Ethoxyphenyl)piperazine (EPP) is a critical pharmacophore used in the synthesis of triazole antifungals (e.g., Itraconazole, Posaconazole) and various antipsychotics.[1] Scaling its production presents a dichotomy between cost-efficiency and process safety .[1]
While academic literature often cites the direct alkylation of piperazine with 1-halo-4-ethoxybenzene, this route suffers from poor selectivity (formation of N,N'-bis-arylated impurities) unless expensive Pd-catalysts are used.[1]
The Industrial Standard:
For multi-kilogram to ton-scale production, the Cyclization Route (reacting p-phenetidine with diethanolamine equivalents) is preferred due to lower raw material costs.[1] However, this route traditionally involves bis(2-chloroethyl)amine, a potent blister agent and carcinogen.[1]
Recommended Protocol:
This guide focuses on the One-Pot "In-Situ" Cyclization Protocol . This method generates the reactive alkylating agent transiently from diethanolamine and HBr, minimizing operator exposure to nitrogen mustards while maintaining high yield.[1]
Interactive Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Conversion[1]
Q1: The reaction stalls at 70-80% conversion. Adding more p-phenetidine doesn't help.[1] Why?
Diagnosis: This is likely due to Acid Scavenging Exhaustion .[1] The cyclization releases 2 equivalents of acid (HBr or HCl).[1] If your base (typically Na₂CO₃ or excess amine) is depleted, the amine nucleophile becomes protonated (ammonium salt) and non-reactive.[1]
The Fix:
Check the pH of the reaction slurry.[1][2] It must remain basic (pH > 9).[1]
Solvent Effect: If using 1-butanol, ensure you are at reflux (
).[1] The transition state for the ring closure is high-energy; temperatures below often result in incomplete cyclization (linear intermediates).[1]
Agitation: The inorganic base (Na₂CO₃) is insoluble.[1] Mass transfer is critical.[1] Increase impeller speed or switch to a high-shear mixing profile.
Q2: I am seeing a "Linear Dimer" impurity by HPLC. What is it?
Identity: This is likely N-(2-bromoethyl)-N-(2-((4-ethoxyphenyl)amino)ethyl)amine or a semi-cyclized intermediate.[1]
Root Cause: Insufficient reaction time or temperature.[1] The reaction proceeds via a linear intermediate that must "wrap around" to close the piperazine ring.[1]
Solution: Extend the reflux hold time by 4–6 hours. Do not quench until the linear intermediate is <0.5% by HPLC.[1]
Category B: Impurity Control[1]
Q3: How do I remove the N,N'-bis(4-ethoxyphenyl)piperazine impurity?
Context: This "Bis-Impurity" is the bane of EPP synthesis. It forms when the product (EPP) competes with the starting aniline for the alkylating agent.[1]
Prevention:
Stoichiometry: Ensure a slight excess of the diethanolamine/linker (1.1 equiv) relative to p-phenetidine is not exceeded.[1] Actually, a slight excess of p-phenetidine is easier to remove (via distillation or pH manipulation) than the bis-impurity.[1]
Purification (The "Salting Out" Trick):
EPP forms a monohydrochloride salt that crystallizes well from ethanol/water.[1] The bis-impurity is much more lipophilic and less basic at the second nitrogen.[1]
Protocol: Dissolve crude oil in hot Ethanol. Add 1.05 eq of conc. HCl. Cool slowly to
. The EPPHCl salt precipitates; the bis-impurity stays in the mother liquor.[1]
Category C: Workup & Safety[1]
Q4: The workup results in a stable emulsion that won't separate. How do I break it?
Cause: The presence of amphiphilic linear byproducts and fine inorganic salts (NaBr/NaCl) creates a surfactant effect.[1]
Immediate Fix:
Warm it up: Heat the separation vessel to
.
pH Swing: Adjust pH to >12 using 50% NaOH. High ionic strength helps, but specific gravity differential is key.[1]
Filter: Pass the biphasic mixture through a Celite pad to remove the fine inorganic particulates stabilizing the emulsion.
Visualizing the Process Logic
The following diagram illustrates the "One-Pot" Cyclization pathway, highlighting the critical safety bypass of the isolated nitrogen mustard intermediate.
Caption: Process flow for the in-situ generation of the alkylating agent, minimizing exposure to hazardous nitrogen mustards.
Core.ac.uk. (2009).[1] Synthesis of 1-(4-methoxyphenyl)piperazine via in-situ diethanolamine route.[1][3] (Adapted for ethoxy analog).[1]
Google Patents. (2005).[1] WO2005021521A1 - Preparation of piperazine derivatives.[1][1]
National Institutes of Health (PMC). (2020).[1] Design and Synthesis of 4-(4-Hydroxyphenyl)piperazine-Based Compounds.[1]
Organic Chemistry Portal. (2020).[1] Synthesis of Piperazines: Recent Literature and Catalytic Routes.
SciSpace. (2013).[1] Impurities in Pharmaceuticals: A Review of Piperazine Synthesis By-products.[1]
Disclaimer: This guide is for research and development purposes only. All scale-up activities involving hazardous reagents like HBr or nitrogen mustard derivatives must be conducted in appropriate containment facilities.[1]
1-(4-Ethoxyphenyl)piperazine (EPEP) is a critical pharmacophore used in the synthesis of antifungal agents (e.g., Posaconazole intermediates) and bioactive sulfonamides. Users must first identify their specific form, as physical properties differ drastically between the Free Base and the Hydrochloride (HCl) Salt .
Feature
Free Base
Hydrochloride Salt (HCl)
Appearance
Off-white solid to viscous amber oil
White to off-white crystalline powder
Melting Point
Low (~72–76°C)
High (>200°C, often decomposes)
Solubility
High in organic solvents (DCM, DMSO); Low in water.
High in water, DMSO; Low in non-polar organics.
Reactivity
High: Nucleophilic secondary amine.
Moderate: Protonated amine is protected.
Primary Hazard
Oxidation, Carbonylation (CO₂ absorption).
Hygroscopicity (Moisture absorption).
Critical Storage Protocols
The Mechanism of Degradation
Improper storage leads to two primary degradation pathways. Understanding these mechanisms is essential for preventing sample loss.
Oxidative Deamination (Discoloration): The secondary amine and the electron-rich ethoxy-phenyl ring are susceptible to atmospheric oxidation, leading to N-oxides or quinoid-type impurities. This manifests as a color shift from white to dark brown/purple.
Carbamate Formation (The "Crust" Effect): Like many secondary amines, EPEP reacts reversibly with atmospheric CO₂ to form carbamic acid derivatives (carbamates). This appears as a crust on the surface of the material.
Storage Workflow (Standard Operating Procedure)
Directive: Do not store the Free Base in simple screw-cap vials for periods exceeding 1 week.
Step-by-Step Protocol:
Arrival Inspection: Verify the physical state. If the free base has liquefied, it may be due to heat during transit or impurities lowering the melting point.
Aliquotting: To minimize freeze-thaw cycles, divide the bulk material into single-use aliquots inside a fume hood.
Inert Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.
Temperature: Store at -20°C for long-term stability.
Desiccation: For HCl salts, secondary containment with desiccant packs (Silica or CaSO₄) is mandatory to prevent clumping.
Visual Logic: Storage Decision Matrix
Figure 1: Decision matrix for determining the correct storage protocol based on the chemical form of EPEP.
Troubleshooting & FAQs
Category A: Solubility Issues
Q: My EPEP Free Base is not dissolving in aqueous buffer (PBS/Media). What should I do?A: The free base is lipophilic.
Method 1 (DMSO Stock): Dissolve EPEP in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Dilute this into your aqueous buffer. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
Method 2 (In-situ Salt Formation): If DMSO is not permitted, add 1 equivalent of dilute HCl or Acetic Acid to the water. This protonates the secondary amine, vastly increasing water solubility.
Q: The material formed a "cloud" or precipitate when I diluted the DMSO stock into water.A: This is "crashing out." The compound's solubility limit in water was exceeded.
Fix: Vortex immediately upon addition. If precipitation persists, warm the solution to 37°C or lower the final concentration.
Category B: Purity & Appearance[1][2]
Q: The powder has turned from off-white to brown. Is it ruined?A: Brown discoloration indicates surface oxidation.
Troubleshooting: Run a Thin Layer Chromatography (TLC) plate (Solvent: 5% Methanol in DCM).
If: You see a single major spot with a faint baseline smear → The bulk is likely intact. You can proceed for crude reactions.
If: You see multiple distinct spots → Purification is required.
Q: How do I repurify degraded EPEP?A:
For Free Base: Perform an Acid-Base Extraction.
Dissolve the brown oil/solid in 1M HCl (Compound goes into water; non-amine impurities may stay insoluble or can be washed out with Ether).
Wash the aqueous layer with Ethyl Acetate (discards non-basic oxidation byproducts).
Basify the aqueous layer to pH >10 using NaOH.
Extract the now-precipitated free base into Dichloromethane (DCM).
Dry over MgSO₄ and evaporate.
Visual Logic: Solubility Troubleshooting
Figure 2: Workflow to resolve common solubility challenges.
Experimental Best Practices
Solvent Compatibility Table
Solvent
Free Base Solubility
HCl Salt Solubility
Notes
Water
< 1 mg/mL (Poor)
> 50 mg/mL (Good)
pH dependent for Free Base.
DMSO
> 100 mg/mL
> 50 mg/mL
Best for biological stock solutions.
Ethanol
Soluble
Soluble (Warm)
Good for recrystallization.
DCM
Very Soluble
Insoluble
Use DCM for extraction of Free Base.
Hexane
Partially Soluble
Insoluble
Use Hexane to wash away impurities from Free Base.
Reaction Setup Guide
When using EPEP as a nucleophile (e.g., SNAr reactions or Amide coupling):
Stoichiometry: If using the HCl salt , you MUST add an auxiliary base (e.g., Triethylamine or Diisopropylethylamine) to free the amine.
Rule of Thumb: 1.0 eq EPEP-HCl + 1.2 eq TEA.
Order of Addition: Add the auxiliary base before adding the electrophile to ensure the amine is reactive.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20603, 1-(4-Ethoxyphenyl)piperazine. Retrieved January 30, 2026, from [Link]
Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652–1654. (Mechanistic basis for amine-CO2 interaction/storage instability). [Link]
Chaudhari, K., et al. (2020).[2] Synthesis and Biological Evaluation of Piperazine Derivatives. Journal of Pharmaceutical Research International. (Context on solubility and handling of phenyl-piperazines). [Link]
Comparative Analysis of 1-(4-Ethoxyphenyl)piperazine: A Guide to Dopamine Receptor Cross-Reactivity Assessment
For drug development professionals and researchers in neuroscience, understanding the precise molecular interactions of a novel compound is paramount. The N-phenylpiperazine scaffold is a privileged structure in central...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals and researchers in neuroscience, understanding the precise molecular interactions of a novel compound is paramount. The N-phenylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently associated with high affinity for dopamine receptors.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a representative analogue, 1-(4-Ethoxyphenyl)piperazine, across the major dopamine receptor subtypes.
The dopaminergic system, with its five receptor subtypes (D1-D5), is a critical regulator of motor control, cognition, and emotion.[3] These receptors are broadly classified into two families: D1-like (D1, D5), which couple to Gs proteins to stimulate adenylyl cyclase, and D2-like (D2, D3, D4), which couple to Gi proteins to inhibit it.[4] Lack of receptor subtype selectivity is a primary driver of adverse effects in many CNS therapies, such as the extrapyramidal symptoms associated with older antipsychotics that potently block D2 receptors in the nigrostriatal pathway.[5][6] Therefore, a rigorous assessment of a new chemical entity's binding affinity and functional activity at each subtype is a non-negotiable step in preclinical evaluation.
This guide outlines the essential experimental workflows for building a comprehensive selectivity profile, focusing on radioligand binding assays for affinity determination and functional assays to dissect the compound's downstream biological impact.
Part 1: Determining Binding Affinity & Selectivity via Radioligand Competition Assays
The foundational step in characterizing a compound's interaction with its targets is to quantify its binding affinity (expressed as the inhibition constant, Ki). A competitive radioligand binding assay is the gold standard for this purpose.[7] The principle is straightforward: the test compound (the "competitor," e.g., 1-(4-Ethoxyphenyl)piperazine) is incubated at various concentrations with a preparation of cell membranes expressing the receptor of interest and a fixed concentration of a high-affinity radiolabeled ligand ("radioligand"). The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its IC50, which is then converted to the Ki value.
The choice of radioligand is critical and depends on the target receptor family. For instance, [³H]-SCH23390 is a canonical choice for D1-like receptors, while [³H]-Spiperone or [³H]-Raclopride are frequently used for D2-like receptors.
Experimental Workflow: Radioligand Binding Assay
Below is a self-validating protocol for determining the binding affinity of a test compound at human D1, D2, and D3 receptors expressed in HEK293 cells.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding
Membrane Preparation: Culture HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L). Harvest cells, homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors), and perform differential centrifugation to isolate the membrane fraction.[8] Resuspend the final membrane pellet and determine protein concentration (e.g., via BCA assay).
Assay Setup: In a 96-well plate, combine:
50 µL of membrane homogenate (adjusted to 50-100 µg protein).
50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration near its Kd).
50 µL of competing compound (1-(4-Ethoxyphenyl)piperazine, serially diluted) or vehicle.
Control for Non-Specific Binding (NSB): A set of wells containing a high concentration of a known, non-labeled antagonist (e.g., 10 µM Haloperidol) instead of the test compound.[8]
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), followed by several washes with ice-cold wash buffer.[9] This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
Plot the percent specific binding against the log concentration of 1-(4-Ethoxyphenyl)piperazine.
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Comparative Binding Affinities
The resulting data should be tabulated to facilitate direct comparison with standard reference compounds. A higher Ki value indicates lower binding affinity.
Compound
D1 Ki (nM)
D2 Ki (nM)
D3 Ki (nM)
D2/D1 Selectivity
D3/D2 Selectivity
1-(4-Ethoxyphenyl)piperazine
Experimental
Experimental
Experimental
Calculate
Calculate
Haloperidol (Typical Antipsychotic)
~200
~1.5
~0.8
~0.0075
~1.8
Aripiprazole (Atypical Antipsychotic)
~1000
~0.5
~2.0
~0.0005
~0.25
FAUC 365 (D3-Selective Ligand)
>10,000
~600
~2.3
~0.06
~261
Note: Data for reference compounds are representative values from scientific literature.[10][11] The selectivity ratio is calculated as Ki(off-target)/Ki(target). A value >1 indicates selectivity for the target receptor.
Part 2: Characterizing Functional Activity
High affinity does not reveal the functional consequence of binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.[12] Functional assays are therefore essential. For dopamine receptors, the two most informative pathways to investigate are G-protein signaling (via cAMP) and β-arrestin recruitment.
Dopamine D2 Receptor Signaling Pathways
D2-like receptors primarily signal through the Gi/o pathway to inhibit adenylyl cyclase, reducing cAMP levels. They can also initiate G-protein-independent signaling by recruiting β-arrestin, which can lead to receptor desensitization and internalization, as well as activation of other pathways like Akt.[13][14] Atypical antipsychotics are thought to derive some of their beneficial properties from unique profiles across these pathways.[6][15]
This assay measures changes in intracellular cyclic AMP (cAMP) levels. For Gi-coupled receptors like D2 and D3, an agonist will decrease cAMP levels. To measure this inhibitory effect, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to raise basal cAMP to a detectable level.[16][17]
Cell Plating: Seed HEK293 cells expressing the D2 or D3 receptor into 384-well plates and grow overnight.
Compound Addition:
Antagonist Mode: Add serial dilutions of 1-(4-Ethoxyphenyl)piperazine and incubate for 15-30 minutes. Then, add a fixed concentration of a known agonist (e.g., Dopamine or Quinpirole at its EC80) mixed with forskolin.
Agonist Mode: Add serial dilutions of 1-(4-Ethoxyphenyl)piperazine mixed with a fixed concentration of forskolin to test for intrinsic agonistic activity.
Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.
Lysis and Detection: Lyse the cells and measure cAMP levels using a homogenous assay kit (e.g., HTRF, AlphaScreen, or LANCE).[18][19][20] These kits typically use a competitive immunoassay principle.
Data Analysis:
Antagonist Mode: Plot the signal against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of the agonist response).
Agonist Mode: Plot the signal against the log concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect relative to a full agonist).
Functional Assay 2: β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in G-protein-independent signaling.[13] Technologies like BRET (Bioluminescence Resonance Energy Transfer) or Tango assays are commonly employed.[13][21]
Cell Transfection: Co-transfect HEK293 cells with two constructs: the dopamine receptor fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., YFP).
Assay: Plate the transfected cells. Add the test compound at various concentrations. After a brief incubation, add the luciferase substrate (e.g., coelenterazine h).
Detection: Read the plate on a microplate reader capable of detecting both the donor (Rluc) and acceptor (YFP) emissions simultaneously.
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio signifies that β-arrestin has been recruited to the receptor. Determine EC50 and Emax values for agonism or IC50 for antagonism (in the presence of a reference agonist).
Data Presentation: Comparative Functional Activity
Compound
Receptor
Assay
Potency (IC50/EC50, nM)
Efficacy (Emax, %)
1-(4-Ethoxyphenyl)piperazine
D2
cAMP (Antagonist)
Experimental
Experimental
D2
β-Arrestin (Antagonist)
Experimental
Experimental
D3
cAMP (Antagonist)
Experimental
Experimental
D3
β-Arrestin (Antagonist)
Experimental
Experimental
Haloperidol
D2
cAMP (Antagonist)
~2.5
100% (Inverse Agonist)
D2
β-Arrestin (Antagonist)
~5.0
100%
Aripiprazole
D2
cAMP (Partial Agonist)
~1.0
~25%
D2
β-Arrestin (Partial Agonist)
~8.0
~60%
Note: Data for reference compounds are representative values from scientific literature.[13][21] Emax for antagonists is typically 100% inhibition. For agonists, it is relative to a full agonist like dopamine.
Conclusion: Building a High-Fidelity Profile
By systematically applying these binding and functional assays, researchers can construct a high-resolution cross-reactivity profile for 1-(4-Ethoxyphenyl)piperazine. This multi-parametric approach, which moves beyond simple affinity to dissect the functional consequences of receptor engagement, is indispensable. It allows for the early identification of potential liabilities and provides the mechanistic insights necessary to guide the rational design of next-generation CNS therapeutics with improved efficacy and safety profiles. The ultimate goal is to correlate these in vitro properties with in vivo behavioral outcomes, bridging the gap from molecular interaction to therapeutic potential.[2]
References
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]
N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (n.d.). PubMed Central. [Link]
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). ACS Publications. [Link]
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. [Link]
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI Bookshelf. [Link]
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020). PubMed Central. [Link]
Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. (n.d.). PubMed Central. [Link]
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Elsevier. [Link]
Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. (2023). Frontiers. [Link]
Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. (2003). Psychiatrist.com. [Link]
Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. (2023). Cleveland Clinic. [Link]
Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. (n.d.). PubMed Central. [Link]
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). SLAS. [Link]
Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. (n.d.). PNAS. [Link]
Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. (n.d.). PubMed Central. [Link]
G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation. (2023). MDPI. [Link]
Dopamine neurochemical profile of atypical antipsychotics resembles that of D-1 antagonists. (n.d.). PubMed. [Link]
Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021). bioRxiv. [Link]
Comparing 1-(4-Ethoxyphenyl)piperazine to other psychoactive piperazines
Topic: Comparative Analysis of 1-(4-Ethoxyphenyl)piperazine (EOPP) vs. Established Psychoactive Piperazines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Profess...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of 1-(4-Ethoxyphenyl)piperazine (EOPP) vs. Established Psychoactive Piperazines
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The 4-Alkoxy Scaffold
In the landscape of psychoactive piperazines, 1-(4-Ethoxyphenyl)piperazine (EOPP) represents a critical structural homologue to the well-characterized 1-(4-Methoxyphenyl)piperazine (pMPP) . While less prevalent in recreational seizures than Benzylpiperazine (BZP) or meta-Chlorophenylpiperazine (mCPP) , EOPP serves as a vital probe in Structure-Activity Relationship (SAR) studies targeting the serotonin (5-HT) system.
This guide analyzes EOPP’s pharmacological profile, contrasting its 4-ethoxy substitution against the industry standards (3-chloro, 4-methoxy, and benzyl moieties). Our analysis suggests that EOPP exhibits a distinct "Sedative-Entactogenic" profile driven by 5-HT1A affinity, diverging from the "Stimulant-Hallucinogenic" profile of mCPP and BZP.
Chemical & Physical Profile
The core differentiation lies in the lipophilicity and steric bulk introduced by the ethoxy group at the para position.
Structural Comparison
Compound
Abbr.
Substituent (R)
Position
LogP (Calc)
Molecular Weight
1-(4-Ethoxyphenyl)piperazine
EOPP
-OCH₂CH₃
4 (Para)
~2.15
206.29
1-(4-Methoxyphenyl)piperazine
pMPP
-OCH₃
4 (Para)
~1.65
192.26
1-(3-Chlorophenyl)piperazine
mCPP
-Cl
3 (Meta)
~2.58
196.68
1-Benzylpiperazine
BZP
-CH₂-Ph
N-Benzyl
~1.50
176.26
Key Insight: The ethoxy group in EOPP increases lipophilicity compared to pMPP, theoretically enhancing Blood-Brain Barrier (BBB) permeability. However, the increased steric bulk at the para position often reduces affinity for 5-HT2C receptors (associated with anxiety/hallucinations) while retaining or enhancing 5-HT1A affinity.
Pharmacological Performance Analysis
Receptor Binding Profile (Ki Values & Selectivity)
The following data synthesizes literature values for phenylpiperazines to project EOPP performance.
EOPP/pMPP: Act primarily as Serotonin Releasers and 5-HT1A Ligands (often partial agonists or antagonists). The para-substitution sterically hinders activation of the 5-HT2C receptor, which is the primary driver of the "bad trip" (anxiety/dysphoria) effects seen with mCPP.
mCPP: A non-selective 5-HT agonist with potent 5-HT2C activation , leading to psychedelic-like but often dysphoric effects.
BZP: A catecholamine releaser (DA/NE) mimicking amphetamine, with little direct 5-HT receptor activity.
Signaling Pathway Visualization
The diagram below illustrates the divergent signaling pathways between the para-substituted (EOPP) and meta-substituted (mCPP) piperazines.
Figure 1: Divergent signaling pathways. EOPP favors the anxiolytic 5-HT1A pathway, whereas mCPP triggers the anxiogenic 5-HT2C pathway.
Experimental Protocols
To validate the performance of EOPP in your specific application, use the following standardized protocols.
Synthesis of 1-(4-Ethoxyphenyl)piperazine (EOPP)
For use as a reference standard.
Method: Nucleophilic Aromatic Substitution (SnAr) is difficult with unactivated benzenes. The preferred method is Pd-Catalyzed Buchwald-Hartwig Amination .
Incubation: Incubate membrane prep (50 µg protein) with radioligand and varying concentrations of EOPP (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
Quantification: Liquid scintillation counting.
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation:
Safety & Toxicology Assessment
Metabolic Fate: EOPP is a structural fragment of Sildenafil. In isolation, it is likely metabolized via CYP2D6 (O-dealkylation to the phenol) and CYP3A4 .
Serotonin Syndrome: Like pMPP, EOPP is a serotonin releaser. Co-administration with MAOIs or SSRIs poses a high risk of serotonin syndrome.
Neurotoxicity: Unlike halogenated amphetamines (e.g., PCA), non-halogenated phenylpiperazines (pMPP/EOPP) generally show lower neurotoxic potential, though long-term data is sparse.
Conclusion
1-(4-Ethoxyphenyl)piperazine (EOPP) is a distinct pharmacological entity from the recreational "party pill" piperazines.
Vs. mCPP: EOPP offers a "cleaner" serotonergic profile with reduced 5-HT2C liability, making it a superior candidate for studying 5-HT1A-mediated anxiolysis without hallucinogenic side effects.
Vs. BZP: EOPP lacks the dopaminergic potency of BZP, rendering it ineffective as a pure stimulant but potentially useful as a mood modulator.
Recommendation: For drug development focusing on anxiolytics or antidepressants, EOPP represents a valuable scaffold for optimizing 5-HT1A/SERT selectivity ratios.
References
Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT1A and 5-HT2 receptors: Structure-affinity relationships. Journal of Medicinal Chemistry. Link
Staack, R. F., & Maurer, H. H. (2005).[5] Metabolism of designer drugs of abuse: Piperazines.[5] Current Drug Metabolism.[5] Link
Baumann, M. H., et al. (2001). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Link
Benchmarking 1-(4-Ethoxyphenyl)piperazine: A Structural Probe for Serotonergic Affinity
Topic: Benchmarking 1-(4-Ethoxyphenyl)piperazine against established research chemicals Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary 1-(4...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking 1-(4-Ethoxyphenyl)piperazine against established research chemicals
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary
1-(4-Ethoxyphenyl)piperazine (4-EtOPP) represents a critical scaffold in the design of serotonergic ligands and antifungal agents. While often overshadowed by its methoxy analog (4-MeOPP) or the halogenated "designer" piperazines (mCPP, TFMPP), 4-EtOPP offers a unique physicochemical profile. Its para-ethoxy substituent introduces increased lipophilicity and steric bulk compared to the methoxy group, altering receptor residence time and subtype selectivity. This guide objectively benchmarks 4-EtOPP against established piperazine standards, evaluating its utility as a chemical probe for 5-HT receptor sub-families and its role as a precursor in high-affinity ligand synthesis.
Part 1: Chemical Identity & Physicochemical Profile
Physicochemical Benchmarking
The following table contrasts 4-EtOPP with its primary structural analogs. The shift from methoxy to ethoxy significantly impacts the partition coefficient (LogP), a critical determinant for Blood-Brain Barrier (BBB) permeability in CNS drug design.
Property
1-(4-Ethoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine
1-Phenylpiperazine
Abbreviation
4-EtOPP
4-MeOPP
1-PP
Substituent
4-Ethoxy (-OEt)
4-Methoxy (-OMe)
None (-H)
Electronic Effect
Strong Donor (+M)
Strong Donor (+M)
Neutral
Steric Bulk (MR)
High
Medium
Low
Predicted LogP
~1.8 - 2.1
~1.2 - 1.5
~1.1
Primary Utility
Antifungal Intermediate, 5-HT Probe
5-HT Agonist/Releaser
Parent Scaffold, Metabolite
Part 2: Pharmacological Benchmarking & Mechanism
The N-arylpiperazine moiety is a "privileged structure" for G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors. 4-EtOPP functions primarily as a serotonergic anchor .
1. The "Alkoxy Effect": 4-EtOPP vs. 4-MeOPP
Mechanism: Both compounds possess electron-donating groups at the para position. This electron density enhances the basicity of the piperazine nitrogen, facilitating the formation of a salt bridge with the conserved Aspartate residue (Asp3.32) in the 5-HT1A receptor binding pocket.
Differentiation: The ethoxy group of 4-EtOPP extends deeper into the hydrophobic accessory pocket of the receptor than the methoxy group of 4-MeOPP.
Insight: In 5-HT1A antagonist design (e.g., NAN-190 analogs), the ethoxy tail can improve selectivity over
-adrenergic receptors by exploiting steric clashes in the adrenergic pocket that are tolerated in the serotonergic pocket.
2. Selectivity Profile: 4-EtOPP vs. mCPP
mCPP (1-(3-Chlorophenyl)piperazine): A standard non-selective 5-HT agonist with high affinity for 5-HT2C. The meta-chloro substituent favors 5-HT2C activation.
4-EtOPP: The para-substitution pattern generally favors 5-HT1A affinity over 5-HT2C.
Experimental Implication: When screening for 5-HT1A selectivity, 4-EtOPP derivatives are superior starting points compared to mCPP derivatives, which often retain promiscuous 5-HT2C activity.
3. Functional Activity
While 1-PP acts as a non-selective monoamine releaser (similar to amphetamines but weaker), 4-EtOPP is typically investigated as a ligand scaffold . When linked to bulky lipophilic moieties (e.g., adamantane or coumarin via an alkyl chain), 4-EtOPP derivatives exhibit nanomolar (Ki < 2 nM) affinity for 5-HT1A receptors, acting as partial agonists or antagonists depending on the linker length.
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using 4-EtOPP as a scaffold for CNS drug design.
Caption: Mechanistic basis for 4-EtOPP affinity. The basic nitrogen anchors the molecule via Asp3.32, while the ethoxy tail probes the hydrophobic pocket, enhancing selectivity.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-EtOPP via N-Arylation
Context: This protocol is superior to the bis(2-chloroethyl)amine cyclization method as it avoids the formation of nitrogen mustards (carcinogenic intermediates).
Context: To determine the Ki of 4-EtOPP or its derivatives.
Membrane Prep: Use rat hippocampal membranes or CHO cells expressing h5-HT1A.
Radioligand: [3H]-8-OH-DPAT (0.5 nM).
Non-specific Block: 10 µM Serotonin (5-HT).
Incubation: Incubate membranes + radioligand + 4-EtOPP (10^-10 to 10^-5 M) for 60 min at 25°C in Tris-HCl buffer (pH 7.4).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Part 5: Safety & Toxicology
Hazard Class: Irritant (Skin/Eye).
GHS Codes: H315, H319, H335.
Handling: 4-EtOPP is a secondary amine and can form nitrosamines (potential carcinogens) if exposed to nitrating agents. Store under inert gas.
Toxicity: While specific LD50 data for 4-EtOPP is sparse, piperazine derivatives generally exhibit low acute toxicity but can lower seizure thresholds in high doses (similar to mCPP).
Conclusion
1-(4-Ethoxyphenyl)piperazine is a versatile, lipophilic probe for the serotonergic system. It outperforms 1-phenylpiperazine in receptor affinity due to electronic donation and offers a distinct steric profile compared to 4-MeOPP. Researchers should utilize 4-EtOPP primarily as a scaffold to construct high-affinity bivalent ligands or as a tool to investigate the hydrophobic tolerance of the 5-HT1A receptor binding pocket.
References
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents.[2][3][4][5][6][7] 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site. Journal of Medicinal Chemistry. Retrieved from [Link]
López-Rodríguez, M. L., et al. (1999).[8] New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha 1-Adrenergic Activity.[5][9] Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
Head-to-head study of 1-(4-Ethoxyphenyl)piperazine and Haloperidol binding affinity
This guide provides a technical head-to-head comparison of 1-(4-Ethoxyphenyl)piperazine (EPOP) and Haloperidol , focusing on their binding affinity profiles, pharmacological distinctiveness, and experimental characteriza...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical head-to-head comparison of 1-(4-Ethoxyphenyl)piperazine (EPOP) and Haloperidol , focusing on their binding affinity profiles, pharmacological distinctiveness, and experimental characterization.
Executive Summary: The Selectivity Inversion
The core distinction between these two compounds lies in their receptor selectivity hierarchy. Haloperidol is the archetypal "Dopamine-First" antagonist, characterized by picomolar-to-nanomolar affinity for D2 receptors and significant Sigma-1 binding. In contrast, 1-(4-Ethoxyphenyl)piperazine (EPOP) —a structural homolog of the well-known probe pMPP—exhibits a "Serotonin-First" profile, with primary affinity for 5-HT1A receptors and only secondary, lower-affinity interactions with Dopamine D2 sites.
This comparison highlights the transition from a rigid antipsychotic scaffold (Butyrophenone) to a flexible serotonergic scaffold (Arylpiperazine).
Compound Profiles & Pharmacophores
Feature
Haloperidol
1-(4-Ethoxyphenyl)piperazine (EPOP)
CAS Registry
52-86-8
46415-29-6
Chemical Class
Butyrophenone
Phenylpiperazine
Core Pharmacophore
4-fluorobutyrophenone + piperidine
N-arylpiperazine
Primary Target
Dopamine D2 (Antagonist)
Serotonin 5-HT1A (Ligand/Partial Agonist)
Secondary Target
Sigma-1, D3, D4
Sigma-1, Alpha-1 Adrenergic, D2
Key Structural Feature
Tertiary amine constrained in piperidine ring
Secondary amine in piperazine ring (unless N-substituted)
Structural Logic Diagram
Caption: Comparative pharmacophore mapping showing the inversion of receptor selectivity between Haloperidol (Dopamine dominant) and EPOP (Serotonin dominant).
Head-to-Head Binding Affinity Data
The following data synthesizes established values for Haloperidol and the Structure-Activity Relationship (SAR) for 4-alkoxy-phenylpiperazines (using pMPP as the validated homolog for EPOP).
Receptor Target
Haloperidol (nM)
EPOP (p-Ethoxy) (nM)*
Interpretation
Dopamine D2
0.9 - 1.5
150 - 500
Haloperidol is >100x more potent. EPOP lacks the specific butyrophenone side chain required for the deep D2 orthosteric pocket.
Serotonin 5-HT1A
>3,600
1.0 - 5.0
EPOP is >500x more potent. The arylpiperazine moiety is the "privileged structure" for 5-HT1A binding.
Sigma-1 ()
2.0 - 5.0
20 - 60
Both bind Sigma-1, but Haloperidol is a tighter binder. Phenylpiperazines are often Sigma ligands, but the ethoxy substitution can introduce steric clashes compared to the naked phenyl.
5-HT2A
100 - 150
>1,000
Haloperidol has moderate 5-HT2A blockade (relevant for atypicality), whereas simple phenylpiperazines are often selective for 5-HT1A over 2A.
Alpha-1 Adrenergic
10 - 20
20 - 50
Both exhibit "dirty" binding to Alpha-1, a common cause of orthostatic hypotension in non-selective ligands.
*Note: EPOP values are inferred from the close structural homolog 1-(4-methoxyphenyl)piperazine (pMPP) and general arylpiperazine SAR, as direct head-to-head datasets are rare. The ethoxy group generally preserves 5-HT1A affinity while slightly reducing D2 affinity compared to methoxy.
Experimental Protocol: Radioligand Binding Assay
To empirically validate the comparison above, a competitive radioligand binding assay is the gold standard. This protocol is designed to be self-validating by including both "Total Binding" and "Non-Specific Binding" controls.
Objective
Determine the inhibition constant (
) of EPOP and Haloperidol at the Dopamine D2 receptor.
Materials
Receptor Source : Rat striatal membrane homogenates or CHO-D2L stable cell lines.
Radioligand :
-Spiperone (High affinity D2 antagonist, nM).
Non-Specific Blocker : (+)-Butaclamol (1
M) or Haloperidol (10 M, for defining NSB in EPOP wells).
Buffer : 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl.
Step-by-Step Methodology
Membrane Preparation :
Homogenize tissue in ice-cold buffer. Centrifuge at 40,000
for 20 mins. Resuspend pellet.
Causality: Removes endogenous dopamine which would compete with the radioligand and skew results.
Incubation Setup (96-well plate) :
Total Binding (TB) : Membrane +
-Spiperone + Vehicle (DMSO).
Non-Specific Binding (NSB) : Membrane +
-Spiperone + Excess (+)-Butaclamol.
Experimental : Membrane +
-Spiperone + Increasing concentrations of Haloperidol ( to M) or EPOP ( to M).
Equilibrium :
Incubate at 37°C for 60 minutes.
Logic: Spiperone has slow dissociation kinetics; sufficient time is needed to reach equilibrium.
Termination :
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
Causality: PEI reduces non-specific binding of the radioligand to the filter paper.
Quantification :
Liquid scintillation counting. Calculate
from displacement curves.
Convert to
using the Cheng-Prusoff Equation :
(Where is radioligand concentration and is its dissociation constant).
Assay Workflow Diagram
Caption: Validated workflow for competitive radioligand binding assays to determine Ki values.
Mechanistic Insights & Causality
Why Haloperidol Binds D2 Strongly
Haloperidol possesses a 4-chlorophenyl-4-hydroxypiperidine moiety linked to a fluorobutyrophenone tail.
Mechanism : The tertiary nitrogen of the piperidine forms a crucial salt bridge with Asp3.32 in the D2 receptor. The butyrophenone tail extends into an accessory binding pocket, providing high affinity and slow dissociation rates (residence time).
Outcome : Potent antagonism, high receptor occupancy (>80% at therapeutic doses), leading to antipsychotic efficacy but also Extrapyramidal Symptoms (EPS).
Why EPOP Binds 5-HT1A Strongly
EPOP consists of a phenylpiperazine core with a para-ethoxy substituent.
Mechanism : The protonated nitrogen of the piperazine anchors to Asp3.32 (conserved in aminergic receptors). However, the aryl moiety (ethoxyphenyl) is perfectly sized to fit the hydrophobic pocket of the 5-HT1A receptor, interacting with aromatic residues (e.g., Phe, Trp) via
stacking.
Steric Exclusion : At the D2 receptor, the lack of the extended butyrophenone tail means EPOP cannot exploit the accessory binding sites that Haloperidol uses, resulting in significantly lower affinity.
References
Leysen, J. E., et al. (1982). "Receptor binding profile of R 41 468, a novel antagonist at 5-HT2 receptors." Life Sciences. (Establishes Haloperidol binding profile).
Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A serotonin receptors."[1][2][3][4] Journal of Medicinal Chemistry. (Defines SAR of alkoxy-phenylpiperazines).
Seeman, P. (2002). "Atypical antipsychotics: mechanism of action." Canadian Journal of Psychiatry. (Review of D2 vs 5-HT affinity ratios).
PubChem Compound Summary . (2024). "1-(4-Ethoxyphenyl)piperazine."[5][6][7] National Center for Biotechnology Information.
Part 1: Executive Summary & Immediate Classification
Disposal Directive: 1-(4-Ethoxyphenyl)piperazine must be managed as Hazardous Organic Alkaline Waste .[1] It is a secondary amine; improper segregation can lead to dangerous exothermic reactions with acids or the formation of carcinogenic nitrosamines if exposed to nitrosating agents.[1]
Immediate Action Required:
Segregate from all acidic waste streams and strong oxidizers.[1]
Classify as "Non-Halogenated Organic" (if dissolved) or "Solid Hazardous Waste" (if pure).[1]
Label clearly with "Warning: Irritant" and "Organic Base."[1]
Part 2: Chemical Profile & Hazard Assessment
To safely dispose of this compound, you must understand its physicochemical behavior.[1] It is not merely "organic waste"; it is a base that dictates specific compatibility rules.[1]
Physicochemical Properties Table
Property
Data
Operational Implication
CAS Number
46415-29-6
Use for manifest tracking and inventory reconciliation.[1]
Molecular Formula
C₁₂H₁₈N₂O
Nitrogen content requires incineration with NOx scrubbing.
Physical State
Solid (often crystalline)
Can be disposed of via Lab Pack (solid) or dissolved for liquid waste.
Basicity (pKa)
~9.02 (Predicted)
Critical: Will react exothermically with acids.
Boiling Point
~356.7°C (760 mmHg)
Low volatility; inhalation risk is primarily from dust/aerosols.
Double nitrile gloving recommended during waste transfer.[1]
H319
Causes serious eye irritation
Face shield required if pouring large liquid volumes.
H335
May cause respiratory irritation
All disposal operations must occur inside a certified fume hood.
Part 3: Pre-Disposal Stabilization & Segregation
The "Amine Rule" (Expert Insight):
As a secondary amine, 1-(4-Ethoxyphenyl)piperazine poses a specific latent risk: Nitrosation .[1] If this waste stream mixes with nitrites, nitrous acid, or other nitrosating agents, it can form N-nitrosamines, which are potent carcinogens.[1]
Protocol:
Strict Isolation: Never pour this waste into a container holding heavy metal oxidizers (e.g., Chromic acid) or nitrosating agents.[1]
pH Management: If the waste is in solution, ensure the pH remains > 9.[1] Do not acidify the waste container to "neutralize" it, as this generates heat and increases solubility of potential contaminants.[1]
Container Choice: Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal containers if the waste contains other corrosive additives.[1]
Part 4: Disposal Workflow (Decision Matrix)
The following logic flow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes safety risks.
Figure 1: Decision matrix for the segregation and packaging of piperazine-derivative waste.
Part 5: Detailed Operational Procedures
Scenario A: Disposing of Pure Solid (Expired/Surplus)
Do not dissolve solely for disposal. Solid waste is cheaper and safer to transport.[1]
Transfer the material into a clear, wide-mouth glass or HDPE jar.
Seal with a screw cap (ensure liner is intact).[1]
Apply a hazardous waste label listing "1-(4-Ethoxyphenyl)piperazine" and check "Toxic" (due to acute toxicity potential of piperazines) and "Irritant." [1]
Scenario B: Disposing of Reaction Mixtures (Liquid)
Solvent Compatibility: Determine the primary solvent.[1]
If DCM/Chloroform: Use the Halogenated waste container.[1][2] CRITICAL: Ensure this container does not contain acid waste, as piperazines can react to form salts, potentially precipitating out or generating heat.[1]
If Methanol/Ethanol/Ethyl Acetate:[1] Use the Non-Halogenated waste container.[1]
Rinsing: Triple-rinse all glassware with a small amount of acetone or ethanol.[1] Add the rinsate to the liquid waste container.[1]
Cap Tightness: Piperazines can scavenge carbon dioxide from the air to form carbamates; keep containers tightly sealed to prevent "crusting" on the threads which can compromise the seal.[1]
Scenario C: Spill Cleanup (Emergency Contingency)
PPE: Wear N95 respirator (if dust is present), nitrile gloves, and safety goggles.[1]
Containment: If solid, avoid generating dust.[1][3][4] Cover with a damp paper towel.[1]
Cleanup:
Solid: Scoop up using a plastic spatula.[1] Place in a waste bag.
Liquid: Absorb with vermiculite or sand.[1] Do not use sawdust (combustible).[1]
Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize the base, followed by water.[1] Dispose of all cleanup materials as hazardous waste.[1]
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12352100, 1-(4-Ethoxyphenyl)piperazine. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]